2'-O-Methylguanosine-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H15N5O5 |
|---|---|
Molekulargewicht |
300.29 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3 |
InChI-Schlüssel |
OVYNGSFVYRPRCG-MKKTUXCSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of 2'-O-Methylguanosine-d3 in Quantitative Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of 2'-O-Methylguanosine-d3 in molecular biology, with a primary focus on its critical role as an internal standard in quantitative mass spectrometry.
Introduction: The Significance of RNA Modifications and the Need for Accurate Quantification
Post-transcriptional modifications of RNA, such as 2'-O-methylation, are crucial regulators of gene expression and cellular function. 2'-O-Methylguanosine (Gm) is a prevalent modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). This modification influences RNA structure, stability, and interactions with proteins, thereby impacting fundamental biological processes. Dysregulation of RNA methylation has been implicated in numerous diseases, making the accurate quantification of these modifications essential for both basic research and the development of RNA-based therapeutics.
This compound is a stable isotope-labeled (SIL) analog of 2'-O-Methylguanosine. The three deuterium (B1214612) atoms on the methyl group give it a molecular weight distinct from its unlabeled counterpart, without significantly altering its chemical and physical properties. This key characteristic makes it an ideal internal standard for stable isotope dilution (SID) mass spectrometry (MS), the gold standard for quantitative analysis.[1][2][3][4][5]
Core Function: An Internal Standard for Precise Quantification
The primary function of this compound in molecular biology is to serve as an internal standard (IS) for the accurate quantification of endogenous 2'-O-Methylguanosine in biological samples.[6][7] In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[2][3][4] By adding a known amount of this compound to a sample prior to processing, any sample loss during extraction and purification, as well as variations in instrument response, can be normalized. This allows for highly accurate and precise quantification of the native, unlabeled 2'-O-Methylguanosine.
The logical relationship for the use of this compound as an internal standard is depicted in the following diagram:
Figure 1: Logical workflow for the use of this compound as an internal standard in quantitative analysis.
Experimental Protocol: Quantification of 2'-O-Methylguanosine in RNA by LC-MS/MS
The following is a representative protocol for the quantification of 2'-O-Methylguanosine using this compound as an internal standard. This protocol is a composite of best practices and should be optimized for specific experimental conditions and instrumentation.
Materials and Reagents
-
Total RNA isolated from biological samples
-
2'-O-Methylguanosine standard (for calibration curve)
-
This compound (internal standard)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS grade water, acetonitrile, and formic acid
Sample Preparation
-
RNA Quantification: Accurately quantify the isolated total RNA using a spectrophotometer or fluorometer.
-
Internal Standard Spiking: To 1-5 µg of total RNA, add a known amount of this compound. The optimal amount of the internal standard should be determined empirically but is typically in the range of the expected endogenous analyte concentration.
-
Enzymatic Digestion:
-
Add Nuclease P1 to the RNA sample and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
-
Sample Cleanup: Remove proteins and other interfering substances by centrifugation through a 10 kDa molecular weight cutoff filter. The flow-through contains the digested nucleosides.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20 minutes is a typical starting point.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
The experimental workflow for LC-MS/MS analysis is illustrated below:
Figure 2: Experimental workflow for the LC-MS/MS analysis of 2'-O-Methylguanosine.
Quantitative Data and Parameters
The following tables provide representative quantitative data and mass spectrometry parameters for the analysis of 2'-O-Methylguanosine and its deuterated internal standard.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2'-O-Methylguanosine (Gm) | 298.1 | 152.1 | 20 | 50 |
| This compound (Gm-d3) | 301.1 | 152.1 | 20 | 50 |
Note: The precursor ion corresponds to the [M+H]+ adduct. The product ion (152.1 m/z) corresponds to the guanine (B1146940) base. The collision energy should be optimized for the specific instrument used.
Table 2: Representative Calibration Curve Data
| Concentration (nM) | Peak Area Ratio (Gm/Gm-d3) |
| 0.5 | 0.026 |
| 1.0 | 0.051 |
| 5.0 | 0.255 |
| 10.0 | 0.512 |
| 50.0 | 2.54 |
| 100.0 | 5.09 |
| Linearity (R²) | >0.995 |
| LOD (nM) | ~0.1 |
| LLOQ (nM) | ~0.5 |
LOD: Limit of Detection, LLOQ: Lower Limit of Quantification. These values are representative and will vary based on instrumentation and matrix.
Signaling Pathways and Biological Context
2'-O-Methylguanosine modifications are integral to various cellular pathways. For instance, in the context of mRNA, the 2'-O-methylation of the cap structure is crucial for mRNA stability, splicing, and efficient translation. In rRNA, these modifications are essential for ribosome biogenesis and function.
The diagram below illustrates the central role of RNA methyltransferases (RNMTs) in the 2'-O-methylation of guanosine (B1672433) within an RNA molecule and its downstream functional consequences.
Figure 3: Signaling pathway of 2'-O-methylation and its functional consequences.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of RNA modifications. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 2'-O-Methylguanosine by mass spectrometry. This capability is fundamental to elucidating the role of this critical RNA modification in health and disease, and for the development and validation of novel RNA-based therapeutics. The methodologies and data presented in this guide provide a robust framework for the application of this compound in cutting-edge molecular biology research.
References
- 1. texilajournal.com [texilajournal.com]
- 2. lcms.cz [lcms.cz]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-O-Methylguanosine-d3: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of 2'-O-Methylguanosine-d3, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylguanosine. This isotopically labeled compound serves as an invaluable tool in nucleic acid research, particularly in quantitative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies.
Discovery and Significance
The "discovery" of this compound is intrinsically linked to the advancement of stable isotope labeling techniques in the study of nucleic acids. While 2'-O-Methylguanosine, a post-transcriptional modification of RNA, has been known for decades, its deuterated counterpart was synthesized to serve as a crucial internal standard for accurate quantification of its natural analogue in biological samples. Stable isotope labeling with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the differentiation of the labeled standard from the endogenous molecule by mass spectrometry, enabling precise and reproducible measurements.
2'-O-Methylguanosine itself plays a significant role in various cellular processes. It is a component of many nucleic acids and is typically found as a minor component in RNA. This modification can influence RNA structure, stability, and interactions with proteins and other nucleic acids. The ability to accurately quantify 2'-O-Methylguanosine levels is therefore critical for understanding its biological function and its potential role in disease. 2'-O-Methyl Guanosine-d3 is a labeled analogue of 2'-O-Methyl Guanosine (B1672433) and is used in the preparation of nucleoside derivatives as inhibitors of RNA-dependent RNA viral polymerase.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₂D₃N₅O₅ |
| Molecular Weight | 300.29 g/mol |
| Appearance | Neat |
| InChI Key | OVYNGSFVYRPRCG-IKRHYSCUSA-N |
| SMILES | [2H]C([2H])([2H])O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1n1cnc2c(=O)[nH]c(=N)[nH]c21 |
| CAS Number | 2140-71-8 (Unlabelled) |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
The chemical synthesis of this compound is adapted from established methods for the synthesis of 2'-O-Methylguanosine, with the key difference being the use of a deuterated methylating agent. Several synthetic routes for the non-deuterated analogue have been reported, and these can be modified to produce the d3 variant. An efficient and chemoselective synthesis of 2'-O-methylguanosine has been accomplished in high yield without protection of the guanine (B1146940) base.[2] The use of CH₃Cl as a weak electrophile and NaHMDS as a mild base was crucial to the success of the 2'-O-methylation of 3',5'-O-protected guanosine.[2]
A common strategy involves the selective methylation of the 2'-hydroxyl group of a suitably protected guanosine derivative. To introduce the deuterium label, a deuterated methyl source such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (B1218177) (CD₂N₂) is employed.
Below is a generalized workflow for a potential synthesis route.
General workflow for the synthesis of this compound.
Hypothetical Synthesis Data
The following table presents hypothetical quantitative data for a synthesis of this compound, based on typical yields for similar reactions.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1 | 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)guanosine | Guanosine | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 85-95 | >95 | N/A |
| 2 | 2'-O-(Methyl-d3)-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine | Protected Guanosine | CD₃I, NaH | 60-70 | >90 | >98 |
| 3 | This compound | Protected, Methylated Guanosine | TBAF | 90-98 | >98 (after HPLC) | >98 |
Table 2: Hypothetical quantitative data for the synthesis of this compound.
Experimental Protocols
This section provides a generalized experimental protocol for the chemical synthesis and characterization of this compound.
Synthesis Protocol: Selective 2'-O-Methylation
Objective: To synthesize this compound from guanosine.
Materials:
-
Guanosine
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)
-
Pyridine (anhydrous)
-
Deuterated methyl iodide (CD₃I)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF, anhydrous)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Protection of 3' and 5' Hydroxyl Groups:
-
Dissolve guanosine in anhydrous pyridine.
-
Add TIPDSCl₂ dropwise at 0 °C and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)guanosine by silica gel chromatography.
-
-
2'-O-Methylation with Deuterated Methyl Iodide:
-
Dissolve the protected guanosine in anhydrous THF.
-
Add NaH portion-wise at 0 °C and stir for 30 minutes.
-
Add CD₃I and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with methanol.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the 2'-O-(methyl-d3)-protected guanosine in THF.
-
Add a solution of TBAF in THF and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and purify the final product, this compound, by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the isotopic enrichment by mass spectrometry.
-
Analytical Characterization Protocol
Objective: To confirm the structure, purity, and isotopic enrichment of the synthesized this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)
-
High-Resolution Mass Spectrometer (HRMS) (e.g., Q-TOF or Orbitrap)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedures:
-
NMR Spectroscopy:
-
Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of the methyl-d3 group by the absence of a singlet at ~3.5 ppm in the ¹H NMR spectrum and the characteristic multiplet in the ¹³C NMR spectrum.
-
Assign all proton and carbon signals to confirm the overall structure.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into the HRMS instrument.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₁H₁₂D₃N₅O₅.
-
Analyze the isotopic pattern to confirm the incorporation of three deuterium atoms and calculate the isotopic enrichment.
-
-
HPLC Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a suitable gradient of solvents (e.g., water and acetonitrile).
-
Monitor the elution profile at 260 nm.
-
Determine the purity of the compound based on the peak area of the main product.
-
Application in Research: A Signaling Pathway Context
This compound is a valuable tool for studying the role of its endogenous counterpart in various biological pathways. For instance, RNA modifications can influence the innate immune response by modulating the interaction of RNA with pattern recognition receptors like Toll-like Receptors (TLRs). The diagram below illustrates a simplified TLR7/8 signaling pathway, where the accurate quantification of modified RNA species using standards like this compound would be critical.
Simplified TLR7/8 signaling pathway.
References
physical and chemical properties of 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2'-O-Methylguanosine-d3, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methylguanosine. This document is intended to be a valuable resource for researchers and professionals in drug development and various scientific fields who are utilizing stable isotope-labeled compounds in their studies.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled version of 2'-O-Methylguanosine, where three hydrogen atoms on the 2'-O-methyl group are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of its non-deuterated counterpart.
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | 227-231°C (decomposes) (for non-deuterated form) | [2] |
| Solubility | Soluble in DMSO and aqueous base (slightly). In water, solubility is approximately 2 mg/mL with heating. | [2][3] |
Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂D₃N₅O₅ | [4][5] |
| Molecular Weight | 300.29 g/mol | [4][5] |
| IUPAC Name | 9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d3)tetrahydrofuran-2-yl)-2-amino-1H-purin-6(9H)-one | [5] |
| InChI Key | OVYNGSFVYRPRCG-IKRHYSCUSA-N | [4] |
| SMILES | [2H]C([2H])([2H])O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO | [4] |
| Purity | Typically >97% | [1] |
| Storage | Store at 4°C, protected from light | [1] |
Experimental Protocols
Synthesis of 2'-O-Methylguanosine (Adaptable for d3 Synthesis)
An efficient and chemoselective synthesis of 2'-O-methylguanosine has been reported, which can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.[6] The key steps involve the protection of the 3' and 5' hydroxyl groups of guanosine (B1672433), followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 2'-O-Methylguanosine.
Methodology:
-
Protection: Guanosine is reacted with a suitable protecting group agent, such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂), to selectively protect the 3' and 5' hydroxyl groups.[6]
-
Methylation: The 3',5'-O-protected guanosine is then methylated at the 2'-hydroxyl position. For the synthesis of this compound, a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) would be used in the presence of a mild base.
-
Deprotection: The protecting groups are removed under appropriate conditions to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of the deuterium atoms will result in the absence of a proton signal for the methyl group in ¹H NMR and a characteristic triplet in ¹³C NMR due to C-D coupling.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as DMSO-d6 or D₂O.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Data Analysis: Process the NMR data to assign the chemical shifts of all protons and carbons. The absence of the 2'-O-methyl proton signal and the presence of a deuterated methyl carbon signal will confirm the identity and isotopic labeling of the compound.
Logical Flow for NMR Analysis:
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometric Analysis
Mass spectrometry (MS) is crucial for confirming the molecular weight and isotopic purity of this compound. As an internal standard, its distinct mass allows for accurate quantification of the endogenous, non-deuterated form in complex biological matrices.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the chosen ionization method (e.g., methanol/water for electrospray ionization). For quantitative analysis, spike the biological sample with a known amount of the deuterated standard.
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition. In quantitative experiments, generate a calibration curve using the deuterated standard to quantify the amount of endogenous 2'-O-Methylguanosine.
Workflow for Quantitative LC-MS Analysis:
Caption: Workflow for using this compound as an internal standard.
Biological Context and Signaling Pathways
2'-O-Methylguanosine is a modified nucleoside found in various types of RNA, including tRNA, rRNA, and snRNA.[7] Its presence can influence RNA structure, stability, and interactions with proteins. The deuterated form, this compound, is primarily a tool for studying the roles of its natural counterpart.
Biosynthesis of 2'-O-Methylguanosine
The 2'-O-methylation of guanosine in tRNA is catalyzed by specific tRNA methyltransferases.[1] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.
Simplified Biosynthesis Pathway:
Caption: Enzymatic formation of 2'-O-Methylguanosine in tRNA.
Role in Apoptosis
Studies have shown that 2'-O-Methylguanosine can induce apoptotic changes in cells.[1][3] While the precise signaling pathway is not fully elucidated, its ability to trigger programmed cell death makes it and its analogs, including the deuterated form, valuable tools for cancer research. The use of this compound can help in pharmacokinetic and metabolic studies to understand how this compound is processed in biological systems.
This technical guide provides a foundational understanding of this compound. For further detailed information, researchers are encouraged to consult the cited literature and manufacturer's specifications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-O-Methyl-D-guanosine [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2'-O-Methyl Guanosine-d3 | CymitQuimica [cymitquimica.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxyguanosine-d3 | Axios Research [axios-research.com]
The Role of 2'-O-Methylguanosine-d3 in RNA Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical regulators of gene expression, influencing RNA stability, translation, and interaction with cellular machinery. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally significant. This modification can occur on any of the four nucleotides and is found in a wide variety of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small non-coding RNAs. 2'-O-methylguanosine (Gm) is a frequently observed form of this modification.
This technical guide focuses on the role and analysis of 2'-O-methylguanosine, with a particular emphasis on its deuterated analog, 2'-O-Methylguanosine-d3. The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of 2'-O-methylguanosine in biological samples using mass spectrometry. This guide will provide an overview of the functional implications of 2'-O-methylguanosine, quantitative data on its effects, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.
Core Concepts: The Functional Impact of 2'-O-Methylguanosine
The presence of a methyl group at the 2' position of the ribose sugar of guanosine (B1672433) has several important consequences for the RNA molecule:
-
Increased Thermal Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is the conformation adopted in A-form RNA helices. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, leading to a more stable duplex.[1] This increased stability is crucial for maintaining the structural integrity of RNA molecules.
-
Enhanced Nuclease Resistance: The 2'-O-methylation sterically shields the adjacent phosphodiester bond from cleavage by ribonucleases, thereby increasing the half-life of the RNA molecule in the cellular environment.
-
Modulation of Translation: 2'-O-methylation within the coding region of an mRNA can have a significant impact on translation. Specifically, 2'-O-methylation can disrupt the decoding of the modified codon by the ribosome, leading to a decrease in translation efficiency.[2] This effect is position-dependent, with modifications in the second position of a codon often having the most pronounced inhibitory effect.[3]
-
Influence on RNA-Protein Interactions: The 2'-O-methyl group can alter the local conformation and hydrophobicity of the RNA, which can in turn affect its interactions with RNA-binding proteins. These interactions are critical for many aspects of RNA function, including splicing, transport, and localization.
Quantitative Data on the Effects of 2'-O-Methylation
The following tables summarize quantitative data on the effects of 2'-O-methylation on RNA properties. It is important to note that the specific effects can vary depending on the sequence context and the number of modifications.
Table 1: Effect of 2'-O-Methylation on RNA Duplex Stability
| RNA Duplex | Modification | Change in Melting Temperature (ΔTm) per modification (°C) |
| RNA/RNA | 2'-O-methylation | +0.5 to +1.5 |
| DNA/RNA | 2'-O-methylation in RNA strand | +1.0 to +2.0 |
Note: Data is generalized from multiple studies. The exact ΔTm is sequence and context-dependent.
Table 2: Effect of 2'-O-Methylation on mRNA Stability
| Cell Line | Condition | Observation | Fold Change in Half-Life |
| HEK293T | Comparison of 2'-O-methylated vs. unmethylated mRNAs | 2'-O-methylated mRNAs have significantly longer half-lives | Not specified |
| C4-2 | FBL knockdown (Fibrillarin, a methyltransferase) | FBL-binding mRNAs (enriched in 2'-O-methylation) show a significant reduction in half-life | Not specified |
Data from a study on the global effects of 2'-O-methylation on mRNA stability.[3]
Table 3: Effect of 2'-O-Methylation on Translation Elongation
| Codon Context | Modification | Fold-Increase in Stall Time |
| UUC | Um C (m = 2'-O-methylcytidine) | 56 ± 15 |
| CUC | Cm C | 26 ± 8 |
| CCC | CCm C | 19 ± 6 |
Data from a single-molecule study on the effect of 2'-O-methylation on tRNA decoding. While this data is for 2'-O-methylcytidine, it illustrates the significant and context-dependent impact of 2'-O-methylation on translation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 2'-O-methylguanosine.
Protocol 1: Synthesis of RNA containing 2'-O-Methylguanosine
This protocol describes the solid-phase synthesis of RNA oligonucleotides containing 2'-O-methylguanosine using phosphoramidite (B1245037) chemistry.
Materials:
-
2'-O-Methylguanosine phosphoramidite
-
Standard A, C, U RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solutions A and B
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF)
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve phosphoramidites and activator in anhydrous acetonitrile to the concentrations recommended by the synthesizer manufacturer.
-
Synthesis Cycle: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the CPG-bound nucleoside with the deblocking solution. b. Coupling: Activate the 2'-O-Methylguanosine phosphoramidite (or other phosphoramidites) with the activator and couple it to the free 5'-hydroxyl group. A coupling time of 15 minutes is recommended for 2'-O-methylated monomers. c. Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the RNA oligonucleotide from the CPG support and remove the base and phosphate protecting groups using the cleavage and deprotection solution.
-
2'-Silyl Group Removal: If applicable, remove the 2'-silyl protecting groups using TEA·3HF.
-
Purification: Purify the synthesized RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Protocol 2: Quantification of 2'-O-Methylguanosine by LC-MS/MS using this compound Internal Standard
This protocol outlines the enzymatic digestion of RNA to nucleosides and their subsequent quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified RNA sample
-
This compound internal standard
-
Nuclease P1
-
Bacterial alkaline phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
Ultrapure water
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
Procedure:
-
RNA Digestion: a. In a microcentrifuge tube, combine up to 2.5 µg of the purified RNA sample with a known amount of this compound internal standard. b. Add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0). c. Adjust the total volume to 25 µL with ultrapure water. d. Incubate the reaction at 37°C for 3 to 24 hours. Longer incubation times can improve the yield of 2'-O-methylated nucleosides.
-
LC-MS/MS Analysis: a. Inject the digested sample onto the LC-MS/MS system. b. Separate the nucleosides using a gradient of Mobile Phase B. A typical gradient might be: 0-6 min, 0% B; 6-35 min, 0-90% B; 35-40 min, 90% B; 40-40.1 min, 90-0% B; 40.1-50 min, 0% B. c. Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). d. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
- 2'-O-Methylguanosine: Precursor ion (m/z) 298.1 → Product ion (m/z) 166.1
- This compound: Precursor ion (m/z) 301.1 → Product ion (m/z) 166.1
-
Quantification: a. Generate a standard curve using known concentrations of 2'-O-methylguanosine and a fixed concentration of the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous 2'-O-methylguanosine to the peak area of the this compound internal standard in the biological sample. c. Determine the absolute amount of 2'-O-methylguanosine in the sample by comparing the peak area ratio to the standard curve.
Protocol 3: mRNA Stability Assay using Actinomycin D
This protocol describes a method to determine the half-life of an mRNA of interest, which can be used to assess the impact of 2'-O-methylguanosine on its stability.
Materials:
-
Cultured cells
-
Actinomycin D
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable reference gene
Instrumentation:
-
Cell culture incubator
-
Real-time PCR system
Procedure:
-
Cell Treatment: a. Plate cells and grow to the desired confluency. b. Treat the cells with Actinomycin D at a final concentration of 5 µg/mL to inhibit transcription. c. Harvest cells at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point should be collected immediately before adding Actinomycin D.
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested cells at each time point. b. Perform DNase I treatment to remove any contaminating genomic DNA. c. Synthesize cDNA from an equal amount of RNA from each time point using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Perform qPCR using primers specific for the mRNA of interest and a stable reference gene (e.g., GAPDH, ACTB). b. Determine the relative amount of the mRNA of interest at each time point, normalized to the reference gene.
-
Data Analysis: a. Plot the relative mRNA abundance (as a percentage of the 0-hour time point) versus time on a semi-logarithmic graph. b. Calculate the mRNA half-life (t1/2) from the slope of the linear regression line.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of 2'-O-methylguanosine.
References
biological significance of 2'-O-methylated nucleosides
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction to 2'-O-Methylation (Nm)
2'-O-methylation (Nm) is a highly conserved and abundant post-transcriptional modification of RNA where a methyl group is added to the 2' hydroxyl group of the ribose sugar in a nucleotide.[1][2][3] This modification can occur on any of the four nucleotides (A, U, G, C) and has been identified in a wide array of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear/nucleolar RNA (snRNA/snoRNA), messenger RNA (mRNA), and various viral RNAs.[1][4][5] Unlike base modifications, which can alter Watson-Crick pairing, Nm primarily influences the structural and chemical properties of the RNA backbone.[1][6] It plays critical roles in RNA stability, structure, RNA-protein interactions, and the fundamental distinction between self and non-self RNA in the innate immune system.[7][8][9] The dysregulation of Nm has been linked to numerous human diseases, including cancer, cardiovascular diseases, and neurological syndromes, making it a significant area of interest for therapeutic development.[1][10]
Molecular Impact on RNA Structure and Stability
The addition of a methyl group to the 2'-hydroxyl position of the ribose has profound effects on the physicochemical properties of the RNA molecule.
-
Structural Stabilization : The 2'-O-methyl group favors the C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices.[1][11] This pre-organization of the sugar moiety stabilizes RNA duplexes, with each Nm modification contributing approximately 0.2 kcal/mol to the stability of the helix.[1][2][11] This stabilization can also increase the abundance and lifetime of alternative RNA conformational states, thereby modulating the RNA's secondary structure ensemble.[11][12]
-
Protection from Hydrolysis : The presence of the 2'-O-methyl group provides steric hindrance and alters the chemical nature of the backbone, making the adjacent phosphodiester bond more resistant to both alkaline and enzymatic hydrolysis.[2][6][7] This property is fundamental to many detection methods and contributes to the increased longevity of modified RNA molecules, such as rRNA.[2][7]
-
Modulation of Interactions : 2'-O-methylation can influence the interaction of RNA with proteins and other nucleic acids. It can create hydrophobic contacts, impact hydrogen bonding, or cause steric hindrance that inhibits RNA-protein interactions.[3][13][14] For example, specific Nm sites in rRNA establish contacts with tRNAs in the A and P sites of the ribosome, highlighting their importance in the translation process.[13]
Biological Roles Across Different RNA Species
Ribosomal RNA (rRNA)
rRNA is the most heavily 2'-O-methylated RNA species, with over 100 sites in humans.[11][15] These modifications are not randomly distributed but are concentrated in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding center.[11][14]
-
Ribosome Biogenesis and Function : Nm is essential for the proper production of ribosomes and for accurate and efficient protein synthesis.[14][15] The methylation process occurs at early stages of ribosome biogenesis and is thought to help chaperone the folding of rRNA.[13][15] Knockdown of the primary methyltransferase, Fibrillarin (FBL), leads to defects in ribosome assembly and function.[6][13]
-
Ribosome Heterogeneity : Not all ribosomes within a cell are identically modified. The level of methylation at certain sites can vary, creating a population of heterogeneous or "specialized" ribosomes.[6][14] This plasticity in the rRNA epitranscriptome is a mechanism for regulating the translation of specific mRNAs, allowing cells to fine-tune gene expression in response to different physiological and pathological states.[6][16] For instance, changes in the Nm pattern can directly control the intrinsic capability of ribosomes to translate mRNAs containing Internal Ribosome Entry Sites (IRES).[16][17]
Messenger RNA (mRNA)
-
5' Cap Methylation : In higher eukaryotes, the 5' cap of virtually all mRNAs contains a 2'-O-methylated nucleotide (Cap 1 structure).[1][18] This modification is crucial for efficient translation initiation and protects the mRNA from degradation. Crucially, the Cap 1 structure serves as a molecular signature of "self" RNA, preventing activation of the innate immune response by host mRNA.[18][19]
-
Internal Methylation : Internal Nm sites have also been reported within the coding sequence and untranslated regions of mRNAs.[1][20] These modifications can be guided by snoRNAs and have been shown to regulate gene expression by affecting mRNA stability and translation efficiency.[20] For example, Nm modification in the coding region of the peroxidasin (Pxdn) gene increases mRNA abundance but inhibits its translation.[20]
Transfer RNA (tRNA) and Small RNAs
2'-O-methylation is also found in tRNA, where it contributes to the structural stability and proper functioning of the molecule.[1] In small nuclear RNAs (snRNAs), which are core components of the spliceosome, Nm modifications are essential for pre-mRNA splicing.[1][11]
Role in Innate Immunity and Viral Evasion
The innate immune system relies on Pattern Recognition Receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), including foreign RNA. A key mechanism for discriminating viral "non-self" RNA from cellular "self" RNA is the presence of 2'-O-methylation, particularly at the 5' cap.
-
Immune Sensing of Unmodified RNA : Cellular sensors like Toll-like receptor 7 (TLR7), Mda5, and RIG-I recognize RNA that lacks 2'-O-methylation.[21][22] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs) and the activation of an antiviral state.[22][23] The interferon-induced protein with tetratricopeptide repeats 1 (IFIT1) can directly bind and inhibit the translation of viral RNA lacking a Cap 1 structure.[18][24]
-
Viral Immune Evasion : To avoid this immune surveillance, many viruses have evolved strategies to methylate their RNA. Viruses like Coronaviruses and Flaviviruses encode their own 2'-O-methyltransferase enzymes to create a Cap 1 structure on their viral mRNA, mimicking host mRNA and evading recognition by IFIT proteins.[8][24] Other viruses, such as HIV, may exploit cellular enzymes to achieve the same goal.[8][25] This modification is a conserved and critical mechanism for viral immune evasion, allowing the virus to replicate without triggering a robust host antiviral response.[7][25]
-
Bacterial RNA and Immune Modulation : 2'-O-methylation in bacterial tRNA, specifically at the guanosine (B1672433) in position 18 (Gm18), can act as a suppressor of TLR7 and TLR8 activation in human immune cells.[26][27] This suggests that bacteria may also use RNA modifications to modulate the host innate immune response.[27][28]
Enzymology of 2'-O-Methylation
The methylation of the 2'-hydroxyl group is catalyzed by specific enzymes known as 2'-O-methyltransferases.
-
snoRNA-Guided Methylation : In eukaryotes and archaea, the vast majority of Nm sites in rRNA and snRNA are established by a large ribonucleoprotein complex called the C/D box small nucleolar ribonucleoprotein (snoRNP).[2][14][15] This complex consists of a catalytic enzyme, Fibrillarin (FBL) , and a guide C/D box snoRNA that provides specificity by base-pairing with the target RNA.[6][29]
-
Standalone Methyltransferases : Other enzymes function without a guide RNA. In E. coli, the FtsJ (or RrmJ) protein is a heat shock-induced methyltransferase responsible for methylating U2552 in the 23S rRNA.[30][31][32] In humans, CMTR1 is the enzyme that specifically methylates the first transcribed nucleotide of mRNA to form the Cap 1 structure.[19]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of 2'-O-methylation.
Table 1: Biophysical Effects of 2'-O-Methylation
| Parameter | Effect of a Single 2'-O-Methylation | Reference |
| Thermodynamic Stability | Stabilizes RNA duplexes by ~0.2 kcal/mol | [1][2][11] |
| Ribose Conformation | Strongly favors the C3'-endo sugar pucker | [1][11] |
| Hydrolysis Resistance | Increases resistance to alkaline and nuclease cleavage | [6][7] |
Table 2: Functional Impact of rRNA 2'-O-Methylation
| Process | Observation | Reference |
| Ribosome Production | Fibrillarin knockdown can reduce total 2'-O-Me levels by up to 50% in viable cells, indicating tolerance for hypomethylated ribosomes. | [6][13] |
| Translation Control | Altering the Nm pattern in ribosomes directly modulates their intrinsic ability to translate specific mRNAs (e.g., IRES-containing). | [16][17] |
| Translation Fidelity | Hypomethylated ribosomes show altered conformational states and reduced fidelity. | [15] |
Table 3: Role of 2'-O-Methylation in Innate Immune Response
| System | Effect of 2'-O-Methylation | Reference |
| Viral Infection (e.g., Coronavirus) | Lack of Nm leads to Mda5-dependent interferon induction and high sensitivity to IFN treatment. | [22] |
| Viral Evasion (e.g., West Nile Virus) | Nm on the viral RNA cap allows evasion of IFIT-mediated immune restriction. | [24] |
| Bacterial tRNA (Gm18) | Acts as a potent antagonist of TLR7/TLR8 activation in human monocytes and pDCs. | [21][26][27] |
Experimental Protocols
Several key methodologies are used to detect, map, and quantify 2'-O-methylation sites in RNA.
RiboMethSeq
This is a high-throughput sequencing method based on the resistance of 2'-O-methylated sites to alkaline hydrolysis.
Methodology:
-
RNA Fragmentation: Purified RNA (e.g., rRNA) is subjected to controlled alkaline hydrolysis, which cleaves the phosphodiester backbone at random positions, except at the 3'-side of a 2'-O-methylated nucleotide.
-
Library Preparation: The resulting RNA fragments are converted into a cDNA library suitable for high-throughput sequencing. This typically involves polyadenylation, reverse transcription, and adapter ligation.
-
Sequencing: The cDNA library is sequenced using an Illumina platform.
-
Data Analysis: Sequencing reads are mapped back to the reference RNA sequence. 2'-O-methylated sites are identified by a characteristic drop in the coverage of 5' or 3' ends of the sequencing reads at the position immediately following the modified nucleotide. The level of methylation can be quantified by analyzing the depth of this drop in coverage.[1][4]
Reverse Transcriptase (RT) Stop at Low dNTP Concentration (RTL-P)
This method exploits the property of reverse transcriptase to pause or stall at a 2'-O-methylated nucleotide when the concentration of deoxynucleotide triphosphates (dNTPs) is limiting.[4][33]
Methodology:
-
Primer Extension: A primer extension reaction is performed on the target RNA using a specific, often labeled, primer and a reverse transcriptase enzyme.
-
Low dNTP Condition: The reaction is carried out under low dNTP concentrations, which enhances the stalling of the RT enzyme at the Nm site. A parallel reaction is run with normal dNTP concentrations as a control.
-
Detection of RT Stop:
-
Gel Electrophoresis: The cDNA products can be resolved on a polyacrylamide gel. The appearance of a truncated product in the low-dNTP lane, corresponding to the position of the modification, indicates the presence of Nm.[4]
-
Quantitative PCR (qPCR): A quantitative PCR-based approach, termed RTL-P, can be used to quantify the level of modification at a specific site. The amount of full-length cDNA product is compared between the low- and high-dNTP conditions to calculate the percentage of modification.[4][33]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a direct and highly accurate method for identifying and quantifying RNA modifications without the need for amplification or enzymatic reactions that can introduce bias.
Methodology:
-
RNA Digestion: The purified RNA is completely digested into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
-
Chromatographic Separation: The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: The separated nucleosides are ionized and analyzed by tandem mass spectrometry (MS/MS). Each nucleoside (modified and unmodified) has a unique mass-to-charge ratio and a characteristic fragmentation pattern, allowing for unambiguous identification and precise quantification.[3][28]
Mandatory Visualizations
Diagram 1: snoRNA-Guided 2'-O-Methylation
Caption: Mechanism of snoRNA-guided 2'-O-methylation by the Fibrillarin-containing snoRNP complex.
Diagram 2: Innate Immune Recognition of Self vs. Non-Self RNA
Caption: 2'-O-methylation as a molecular signature to evade innate immune recognition.
Diagram 3: RiboMethSeq Experimental Workflow
Caption: Simplified workflow for detecting 2'-O-methylation sites using RiboMethSeq.
Relevance in Disease and Drug Development
The critical roles of 2'-O-methylation in fundamental cellular processes mean its dysregulation is implicated in various diseases.
-
Cancer : The methyltransferase FBL is often overexpressed in cancer cells, leading to altered rRNA methylation patterns.[34] This can create specialized ribosomes that preferentially translate oncogenic mRNAs, promoting tumor growth and metastasis.[34] Therefore, FBL and the Nm machinery represent potential therapeutic targets.
-
Neurological Disorders : A neuron-specific methyltransferase, FBLL1, has been identified that promotes neuronal differentiation by methylating specific mRNAs like GAP43.[35] This highlights the role of tissue-specific Nm in neurobiology and suggests a link to neurodevelopmental or neurodegenerative diseases.
-
RNA Therapeutics : For drug development, particularly in the field of mRNA vaccines and RNA interference (RNAi), incorporating 2'-O-methylated nucleosides is a key strategy. This modification enhances the stability of the RNA therapeutic against cellular nucleases and, critically, reduces its immunogenicity by helping it evade PRRs like TLR7/8.[5][26] This leads to a more potent and safer therapeutic agent.
Conclusion and Future Directions
2'-O-methylation is a pivotal epitranscriptomic mark that extends far beyond a simple structural role. It is a dynamic regulator of RNA function, a key player in the dialogue between host and pathogen, and a critical modulator of gene expression through the creation of specialized ribosomes. From stabilizing RNA structure to enabling viral immune evasion and fine-tuning translation, the biological significance of Nm is vast and multifaceted.
Future research will likely focus on elucidating the full repertoire of Nm sites across different transcriptomes and cell types, understanding how Nm patterns are dynamically regulated in response to cellular signals, and further exploring the therapeutic potential of targeting RNA methyltransferases or utilizing Nm to engineer better RNA-based drugs. The development of more advanced detection methods, such as direct RNA sequencing with nanopore technology, will be instrumental in advancing our understanding of this crucial RNA modification.[7][36]
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 3. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 6. mdpi.com [mdpi.com]
- 7. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2′-O-Methylation Machinery Introduction - Creative Biolabs [ribosome.creative-biolabs.com]
- 10. [PDF] 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response [frontiersin.org]
- 24. 2′-O methylation of the viral mRNA cap evades host restriction by IFIT family members - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HIV Evades Immune Surveillance by Methylation of Viral RNA. | Semantic Scholar [semanticscholar.org]
- 26. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Advances in the structure and function of the nucleolar protein fibrillarin [frontiersin.org]
- 30. The FtsJ/RrmJ heat shock protein of Escherichia coli is a 23 S ribosomal RNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Modomics - A Database of RNA Modifications [genesilico.pl]
- 32. researchgate.net [researchgate.net]
- 33. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 34. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pnas.org [pnas.org]
- 36. nanoporetech.com [nanoporetech.com]
2'-O-Methylguanosine-d3 as a Biomarker in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of robust biomarkers is crucial for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Modified nucleosides, products of RNA turnover, have emerged as a promising class of biomarkers. This technical guide focuses on 2'-O-Methylguanosine (Gm), a post-transcriptionally modified nucleoside, and its stable isotope-labeled counterpart, 2'-O-Methylguanosine-d3 (Gm-d3), for its application as a biomarker in metabolic studies.
2'-O-methylation is a common modification of ribosomal RNA (rRNA) and transfer RNA (tRNA) that plays a role in RNA stability and function.[1] Alterations in RNA metabolism and turnover are increasingly implicated in the pathophysiology of metabolic diseases. Consequently, the quantification of modified nucleosides like 2'-O-Methylguanosine in biological fluids may serve as a non-invasive window into these metabolic perturbations. This compound is a deuterated analog of 2'-O-Methylguanosine, which is used as an internal standard for accurate quantification by mass spectrometry.[2]
This guide provides a comprehensive overview of the current knowledge on 2'-O-Methylguanosine as a potential biomarker in metabolic research, including available quantitative data, detailed experimental protocols for its analysis, and insights into its metabolic origins.
Data Presentation
Currently, there is a paucity of published quantitative data specifically linking 2'-O-Methylguanosine levels to metabolic diseases such as obesity, type 2 diabetes, or metabolic syndrome. However, studies on other conditions provide a framework for how such data can be presented. For instance, a study on colorectal cancer reported decreased serum levels of 2'-O-Methylguanosine in patients with colorectal adenomas and cancer compared to healthy controls. While not directly related to metabolic disorders, this highlights the potential for 2'-O-Methylguanosine to serve as a biomarker.
Future studies in the context of metabolic diseases should aim to generate similar quantitative data, which can be summarized in tables for clear comparison across different patient cohorts.
Table 1: Hypothetical Quantitative Data of 2'-O-Methylguanosine in Metabolic Diseases
| Analyte | Biofluid | Healthy Control (ng/mL) | Obesity (ng/mL) | Type 2 Diabetes (ng/mL) | Metabolic Syndrome (ng/mL) |
| 2'-O-Methylguanosine | Serum/Plasma | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 2'-O-Methylguanosine | Urine (ng/mg creatinine) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Note: This table is a template for presenting future research findings. Currently, no specific data is available in the literature for these conditions.
Experimental Protocols
The accurate and precise quantification of 2'-O-Methylguanosine in biological matrices is paramount for its validation as a biomarker. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution using this compound as an internal standard.
Protocol 1: Quantification of 2'-O-Methylguanosine in Human Serum/Plasma using LC-MS/MS
This protocol outlines a general procedure for the analysis of 2'-O-Methylguanosine. Optimization of specific parameters will be required for individual laboratory setups.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma, add 300 µL of ice-cold methanol (B129727) containing the internal standard, this compound (concentration to be optimized, e.g., 10 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, gradually increasing to elute the analyte and then re-equilibrating the column. An example gradient is as follows:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for 2'-O-Methylguanosine and this compound need to be determined by direct infusion of the standards.
-
2'-O-Methylguanosine (C11H15N5O5, MW: 297.27): A likely transition would be m/z 298.1 -> 152.1 (corresponding to the guanine (B1146940) base).
-
This compound (C11H12D3N5O5, MW: 300.29): The transition would be m/z 301.1 -> 152.1.
-
-
Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of 2'-O-Methylguanosine to the peak area of the internal standard (this compound) against the concentration of the 2'-O-Methylguanosine standards.
-
The concentration of 2'-O-Methylguanosine in the biological samples is then determined from this calibration curve.
Protocol 2: Synthesis of this compound
Proposed Synthetic Strategy:
-
Protection of Guanosine (B1672433): The 3' and 5' hydroxyl groups of guanosine are protected using a suitable protecting group, such as a silyl (B83357) ether.
-
Deuterated Methylation: The remaining free 2'-hydroxyl group is methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated diazomethane (B1218177) (CD2N2), in the presence of a suitable base.
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques such as HPLC.
Note: This is a generalized scheme, and the specific reagents, reaction conditions, and purification methods would need to be optimized.
Signaling Pathways and Metabolic Context
2'-O-Methylguanosine is a product of the degradation of various RNA molecules, primarily tRNA and rRNA. The metabolic pathway leading to its excretion is linked to the overall turnover of these RNA species.
Caption: Metabolic pathway of 2'-O-Methylguanosine formation and excretion.
The enzyme tRNA guanosine-2'-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of a guanosine residue within a tRNA molecule, forming 2'-O-Methylguanosine.[5][6] During the natural turnover of RNA, these molecules are degraded by various nucleases. The resulting modified nucleosides, including 2'-O-Methylguanosine, are not readily salvaged or re-incorporated into new RNA molecules.[7] Consequently, they are released from the cell and excreted into biofluids such as urine and blood.
An increase in the rate of RNA turnover, which may be associated with certain metabolic states, could lead to elevated levels of 2'-O-Methylguanosine in these biofluids, making it a potential biomarker for metabolic dysregulation.
Experimental Workflow
The overall workflow for the analysis of 2'-O-Methylguanosine as a biomarker in metabolic studies is a multi-step process that requires careful execution to ensure reliable and reproducible results.
Caption: Experimental workflow for 2'-O-Methylguanosine biomarker analysis.
Conclusion and Future Perspectives
2'-O-Methylguanosine holds promise as a potential biomarker for metabolic diseases, reflecting alterations in RNA metabolism and turnover. The use of its deuterated analog, this compound, as an internal standard in LC-MS/MS analysis is essential for achieving the accuracy and precision required for clinical biomarker validation.
However, significant research is still needed to establish the clinical utility of 2'-O-Methylguanosine in this context. Future studies should focus on:
-
Quantitative Studies: Conducting large-scale metabolomic studies to quantify the levels of 2'-O-Methylguanosine in well-characterized patient cohorts with obesity, type 2 diabetes, and metabolic syndrome.
-
Protocol Standardization: Developing and validating standardized, high-throughput LC-MS/MS methods for the routine analysis of 2'-O-Methylguanosine in clinical laboratories.
-
Mechanistic Insights: Elucidating the specific metabolic pathways and cellular processes that lead to altered levels of 2'-O-Methylguanosine in metabolic diseases.
-
Longitudinal Studies: Performing longitudinal studies to assess the prognostic value of 2'-O-Methylguanosine in predicting the onset and progression of metabolic disorders.
By addressing these key areas, the scientific community can fully evaluate the potential of 2'-O-Methylguanosine as a valuable tool in the fight against the growing epidemic of metabolic diseases.
References
- 1. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar [semanticscholar.org]
- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]
An In-depth Technical Guide to the Stability of 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2'-O-Methylguanosine-d3, a deuterated and 2'-O-methylated derivative of the purine (B94841) nucleoside guanosine (B1672433). Understanding the stability of this modified nucleoside is critical for its application in the development of RNA-based therapeutics, where enhanced resistance to degradation is paramount. This document details the intrinsic chemical stability conferred by both the 2'-O-methylation and deuteration, outlines its probable metabolic fate, and provides detailed experimental protocols for its stability assessment.
Core Concepts: The Dual Pillars of Stability
The enhanced stability of this compound arises from two key chemical modifications: 2'-O-methylation of the ribose sugar and deuteration of the methyl group.
2'-O-Methylation: A Shield Against Nucleases
The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar provides significant steric hindrance, effectively protecting the phosphodiester backbone of an RNA strand from nuclease-mediated hydrolysis. This modification is a common strategy in the design of therapeutic oligonucleotides to increase their in vivo half-life. 2'-O-methylated RNA has been shown to be resistant to degradation by various ribonucleases (RNases) and alkaline hydrolysis compared to its unmodified counterpart[1].
Deuteration: The Kinetic Isotope Effect in Action
The replacement of the three hydrogen atoms on the 2'-O-methyl group with deuterium, a stable isotope of hydrogen, further enhances the molecule's stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), which slows down the rate of chemical reactions that involve the cleavage of this bond[2][3]. In the context of this compound, this deuteration is expected to reduce the rate of metabolic breakdown, particularly oxidative demethylation, thereby prolonging its biological half-life[2][4][].
Quantitative Stability Data
While specific quantitative stability data for monomeric this compound is not extensively available in the public domain, the stability of oligonucleotides containing 2'-O-methylated nucleosides has been well-documented. This data provides a strong indication of the stability enhancements conferred by the 2'-O-methylation. The additional stability from deuteration would further increase these values.
| Parameter | Unmodified Oligonucleotide | 2'-O-Methylated Oligonucleotide | Fold Change/Improvement | Reference |
| Half-life in 10% Fetal Bovine Serum | < 24 hours | > 72 hours | Significant Increase | [6] |
| Half-life in Human Serum | 1.5 hours | > 24-48 hours (fully modified) | Significant Increase | [7][8] |
| Thermal Stability (ΔTm per modification) | Baseline | +1.0 to +1.5 °C | Increase | [9] |
Note: The stability of this compound as a monomer may differ from its stability within an oligonucleotide. The data presented for oligonucleotides should be considered indicative of the stabilizing effect of the 2'-O-methylation. The deuteration is expected to further enhance metabolic stability.
Predicted Degradation and Metabolic Pathways
The degradation of this compound can occur through two primary routes: chemical degradation and enzymatic metabolism.
Chemical Degradation:
Under forced degradation conditions, the primary sites of chemical instability are the N-glycosidic bond and the guanine (B1146940) base itself.
-
Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, leading to the formation of 2'-O-methyl-d3-ribose and guanine[10]. However, the N-glycosidic bond of guanosine is generally more stable to acid hydrolysis than that of adenosine[10]. Studies on modified guanosines suggest that 2'-O-methylation generally increases the stability of the glycosidic bond compared to the canonical nucleoside[11][12].
-
Degradation of the Guanine Base: Under oxidative stress (e.g., in the presence of hydrogen peroxide), the guanine base is susceptible to oxidation, leading to products such as 8-oxoguanine.
Enzymatic Metabolism:
The in vivo metabolism of this compound is predicted to follow the general pathway of purine metabolism, with modifications to the enzymatic kinetics due to the 2'-O-methylation and deuteration.
-
Phosphorylation: The first step in the salvage pathway would likely be phosphorylation by a nucleoside kinase to form this compound-5'-monophosphate.
-
Cleavage of the N-glycosidic bond: Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of guanosine to yield guanine and ribose-1-phosphate[13]. The substrate specificity of PNP for 2'-O-methylated nucleosides is altered. While some studies suggest that modifications at the 2' position can hinder PNP activity, others indicate that some modified nucleosides can still be substrates, albeit with different kinetics[14][15].
-
Metabolism of Guanine: The released guanine would then be further metabolized by guanine deaminase to xanthine (B1682287), and subsequently by xanthine oxidase to uric acid, which is then excreted[16][17].
-
Oxidative Demethylation: The deuterated 2'-O-methyl group is a potential site for cytochrome P450 (CYP) enzyme-mediated oxidative demethylation. However, due to the kinetic isotope effect, this process is expected to be significantly slower for the deuterated compound compared to its non-deuterated counterpart, leading to a longer half-life[2][3][].
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
2'-O-Methylguanosine (non-deuterated reference)
-
Guanosine (unmodified reference)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Milli-Q water
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC or UPLC system with a UV detector and coupled to a mass spectrometer (LC-MS)
-
C18 reverse-phase column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound, 2'-O-Methylguanosine, and Guanosine at a concentration of 1 mg/mL in methanol or water.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Repeat with 1 M HCl if no degradation is observed.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Repeat with 1 M NaOH if no degradation is observed.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in a thermostatic oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by LC-MS.
-
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
UV Detection: 260 nm.
-
Mass Spectrometry: Use a high-resolution mass spectrometer in positive ion mode to identify the masses of the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Identify potential degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol assesses the stability of this compound in the presence of relevant metabolic enzymes.
Materials:
-
This compound
-
2'-O-Methylguanosine
-
Guanosine
-
Purine Nucleoside Phosphorylase (PNP)
-
Human liver microsomes (HLM) or S9 fraction
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS system
Procedure:
-
Reaction Mixture Preparation:
-
PNP Assay: Prepare a reaction mixture containing phosphate buffer, PNP enzyme, and the test compound (this compound, 2'-O-Methylguanosine, or Guanosine) at a final concentration of 10 µM.
-
Microsomal Assay: Prepare a reaction mixture containing phosphate buffer, HLM or S9 fraction, the NADPH regenerating system, and the test compound at a final concentration of 1 µM.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining parent compound and identify any metabolites formed.
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the linear portion of the natural logarithm of the remaining parent compound versus time plot.
-
Visualizations
Predicted Metabolic Pathway of 2'-O-Methylguanosine
This diagram illustrates the predicted metabolic pathway of 2'-O-Methylguanosine, highlighting the key enzymes involved and the expected impact of the 2'-O-methylation and deuteration.
Caption: Predicted metabolic pathway of 2'-O-Methylguanosine.
Experimental Workflow for Forced Degradation Study
This diagram outlines the key steps in performing a forced degradation study of this compound.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is engineered for enhanced stability through the synergistic effects of 2'-O-methylation and deuteration. The 2'-O-methyl group provides robust protection against nuclease degradation, a critical feature for RNA-based therapeutics. The deuteration of the methyl group is anticipated to slow down oxidative metabolism via the kinetic isotope effect, further increasing the molecule's in vivo half-life. The provided experimental protocols offer a framework for the systematic evaluation of the stability of this compound and the identification of its degradation products, which is essential for its development and application in a therapeutic context. Further studies focusing on the quantitative stability of the monomeric form and a detailed characterization of its metabolic profile will provide a more complete understanding of this promising modified nucleoside.
References
- 1. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds [simsonpharma.com]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 11. Relative glycosidic bond stabilities of naturally occurring methylguanosines: 7-methylation is intrinsically activating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Natural Occurrence of 2'-O-Methylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methylguanosine (Gm) is a prevalent, post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a guanosine (B1672433) nucleotide. This seemingly subtle alteration has profound implications for RNA structure, stability, and function, playing a critical role in a multitude of cellular processes.[1] Found across all domains of life, from archaea and bacteria to eukaryotes, and even in viral genomes, Gm contributes to the fine-tuning of gene expression and the modulation of innate immune responses. This technical guide provides a comprehensive overview of the natural occurrence of 2'-O-Methylguanosine, presenting quantitative data, detailed experimental protocols for its detection, and visualizations of the key signaling pathways it influences.
Natural Occurrence and Quantitative Distribution of 2'-O-Methylguanosine
2'-O-Methylguanosine is found in a variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and as part of the 5' cap structure of messenger RNA (mRNA).[1] Its presence is not merely decorative; the location and stoichiometry of Gm modifications are often crucial for the proper functioning of these RNA molecules.
Ribosomal RNA (rRNA)
In eukaryotes, rRNA is heavily modified with 2'-O-methylations, and a significant number of these are Gm residues. These modifications are clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they are thought to stabilize rRNA structure and modulate ribosome-ligand interactions. The methylation of guanosine in rRNA is primarily guided by box C/D small nucleolar RNAs (snoRNAs) within a ribonucleoprotein complex (snoRNP), with fibrillarin acting as the methyltransferase.[1]
Table 1: Known 2'-O-Methylguanosine (Gm) Sites in Human Ribosomal RNA (rRNA)
| rRNA Subunit | Position | Stoichiometry/Notes |
| 18S | Gm562 | - |
| 18S | Gm1311 | - |
| 28S | Gm1448 | Identified in Xenopus 18S rRNA, methylation dependent on U25 snoRNA.[2] |
| 28S | Gm2922 | Analogous to yeast Gm2922, which is essential for ribosome biogenesis.[3] |
| 28S | Gm4499 | SnoRNA-guided methylation.[3] |
Transfer RNA (tRNA)
2'-O-Methylguanosine is a common modification in tRNA, often found at position 18 in the D-loop (Gm18). This modification is introduced by standalone methyltransferases and is known to be dynamically regulated in response to cellular stress.[3] In bacteria, the presence of Gm18 in tRNA can modulate the host's innate immune response.[4]
Table 2: Known 2'-O-Methylguanosine (Gm) Sites in Saccharomyces cerevisiae and Bacterial tRNA
| Organism | RNA Type | Position | Stoichiometry/Notes |
| Saccharomyces cerevisiae | various tRNAs | Gm18 | Dynamically regulated under stress conditions.[3] |
| Escherichia coli | tRNA | Gm18 | Present in 12 out of 35 tRNAs; acts as a suppressor of TLR7/8 activation.[3][4] |
| Thermus thermophilus | tRNA | Gm19 | Content increases at higher growth temperatures.[3] |
Messenger RNA (mRNA) and Viral RNA
In eukaryotes, the 5' end of mRNA is protected by a cap structure, which can be further modified by 2'-O-methylation of the first and sometimes the second nucleotide, forming Cap 1 and Cap 2 structures, respectively.[1] When guanosine is the first transcribed nucleotide, it can be 2'-O-methylated by the enzyme Cap-Methyltransferase 1 (CMTR1).[1] This modification is crucial for distinguishing "self" from "non-self" RNA, thereby preventing the activation of the innate immune system.[1] Many viruses, including coronaviruses, have evolved mechanisms to cap and methylate their RNA to mimic host mRNAs and evade immune detection.[5][6][7]
Table 3: 2'-O-Methylguanosine in mRNA Caps and Viral RNA
| RNA Type | Location | Enzyme | Function |
| Eukaryotic mRNA | 5' Cap (Cap 1/2) | CMTR1 | mRNA stability, translation efficiency, immune evasion.[1][8] |
| Coronavirus RNA | 5' Cap | Viral 2'-O-methyltransferase (nsp16) | Mimics host mRNA to evade RIG-I and MDA5 sensing.[5][6][9] |
| HIV-1 RNA | Internal sites | FTSJ3 | Immune evasion by avoiding host immune sensors.[8][10] |
Experimental Protocols for the Detection and Quantification of 2'-O-Methylguanosine
The accurate detection and quantification of Gm are essential for understanding its biological roles. Several robust methods have been developed, each with its own advantages and applications.
RNase H-Based Quantitative PCR (Nm-VAQ)
This method relies on the principle that RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, is inhibited by the presence of a 2'-O-methyl group on the RNA.[11]
Experimental Workflow:
-
Probe Design: Design a chimeric probe consisting of a central DNA sequence flanked by 2'-O-methylated RNA residues. This probe is complementary to the target RNA region containing the putative Gm site.
-
Hybridization: Anneal the chimeric probe to the target RNA. A typical reaction contains 10 pmol of the chimera probe and up to 100 ng of total RNA. The mixture is heated to 95°C for 2 minutes to denature RNA secondary structures, followed by slow cooling to room temperature to allow for hybridization.[11]
-
RNase H Digestion: Treat the RNA/probe hybrids with RNase H. A typical reaction includes the hybridized sample, RNase H, and the corresponding reaction buffer, incubated at 37°C for 30 minutes. The reaction is terminated by heat inactivation at 90°C for 10 minutes.[11][12]
-
Reverse Transcription (RT): Use the entire volume of the RNase H reaction as a template for reverse transcription to generate cDNA from the remaining intact RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers that flank the target Gm site. The amount of intact RNA (and thus the level of 2'-O-methylation) is quantified by comparing the Cq values of the RNase H-treated sample to an untreated control.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and accurate method for the absolute quantification of modified nucleosides.
Experimental Workflow:
-
RNA Digestion: Digest the purified RNA sample to single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase. For RNAs containing 2'-O-methylated nucleosides, which can be resistant to some nucleases, a prolonged digestion time (up to 24 hours) may be necessary.[13]
-
Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A common setup uses a C18 column with a mobile phase gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[13][14]
-
Mass Spectrometry Analysis: The eluting nucleosides are introduced into a tandem mass spectrometer. The identification and quantification of Gm are achieved through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for Gm are monitored.
RiboMethSeq
RiboMethSeq is a high-throughput sequencing-based method for the genome-wide mapping and quantification of 2'-O-methylation sites. It is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is partially resistant to alkaline hydrolysis.[3]
Experimental Workflow:
-
RNA Fragmentation: Partially hydrolyze the total RNA using an alkaline buffer (e.g., sodium bicarbonate) at an elevated temperature.[3]
-
Library Preparation: Ligate 3' and 5' adapters to the RNA fragments and perform reverse transcription to generate a cDNA library.
-
High-Throughput Sequencing: Sequence the cDNA library using an Illumina platform.
-
Data Analysis:
-
Trimming and Alignment: Trim adapter sequences from the raw reads and align the reads to a reference genome or transcriptome.[15]
-
Coverage Analysis: The presence of a 2'-O-methyl group protects the adjacent phosphodiester bond from cleavage, resulting in a gap in the 5'-end coverage of sequencing reads at the modified site.
-
Quantification: The level of methylation at a specific site is quantified by calculating a "methylation score" based on the read coverage profile around the site.[16][17]
-
Signaling Pathways and Logical Relationships
The 2'-O-methylation status of RNA is a critical determinant in modulating the innate immune response, particularly through its interaction with pattern recognition receptors (PRRs).
Antagonism of Toll-Like Receptor 7 (TLR7) Signaling
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a hallmark of many viral infections. However, TLR7 must avoid activation by self-RNA to prevent autoimmunity. 2'-O-Methylguanosine, particularly Gm18 in bacterial and potentially host tRNA, can act as a TLR7 antagonist.[4][18] It is thought that Gm-containing RNA fragments compete with immunostimulatory RNA for binding to TLR7, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons.[4][19]
Evasion of RIG-I Sensing
Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that detects viral RNA, particularly short double-stranded RNA (dsRNA) or single-stranded RNA bearing a 5'-triphosphate. A key feature for RIG-I recognition is the absence of a 2'-O-methylation on the 5'-terminal nucleotide.[8] Host mRNAs and some viral RNAs possess a Cap 1 structure (containing a 2'-O-methylated first nucleotide), which prevents their recognition by RIG-I. The 2'-O-methyl group sterically hinders the binding of the RNA to the RIG-I C-terminal domain (CTD), thereby preventing the conformational changes required for RIG-I activation and downstream signaling leading to type I interferon production.[20][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. A new method for detecting sites of 2'-O-methylation in RNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of coronavirus RNA capping and methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of coronavirus RNA capping and methylation [virosin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 14. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 17. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2'-O-Methylations in RNA by RiboMethSeq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Apoptotic Mechanism of 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the core mechanism of action by which 2'-O-Methylguanosine-d3 is understood to induce apoptosis, a critical process in cellular homeostasis and a key target in oncological research. While direct studies on the deuterated form are limited, the mechanism is extrapolated from its non-deuterated counterpart, 2'-O-Methylguanosine, and the closely related DNA lesion, O⁶-methylguanine (O⁶-MeG). The primary pathway involves the induction of DNA damage, leading to the activation of the intrinsic, or mitochondrial, apoptotic cascade. This process is characterized by a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-3. This guide provides a comprehensive overview of the signaling pathways, quantitative data from related compounds, and detailed experimental protocols for the investigation of this apoptotic mechanism.
Core Mechanism of Action: The Intrinsic Apoptotic Pathway
The apoptotic activity of 2'-O-Methylguanosine is primarily attributed to its ability to introduce methyl groups onto guanine (B1146940) bases in DNA, forming lesions such as O⁶-methylguanine.[1][2] This DNA damage, if not repaired, triggers a cascade of events culminating in programmed cell death. The central signaling pathway implicated is the mitochondrial-mediated intrinsic pathway of apoptosis.
This pathway is initiated by cellular stress, in this case, DNA damage, which leads to the formation of DNA double-strand breaks.[1][2] This damage signals a downstream modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, a notable decrease in the expression of the anti-apoptotic protein Bcl-2 is observed.[1][2] This reduction in Bcl-2 disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.
Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3.[1][2] Activated caspase-3 is the primary executioner of apoptosis, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
It is noteworthy that this apoptotic cascade appears to be independent of the Fas/Fas-ligand extrinsic pathway, as evidenced by the lack of caspase-8 activation.[1][2]
Signaling Pathway Diagram
Quantitative Data on Apoptosis Induction
Table 1: Correlation of O⁶-Methylguanine Adducts with Apoptosis
| Number of O⁶-MeG Adducts per Cell | Resulting Cellular Event | Cell Line |
| ~440 | 1% increase in cellular senescence | A172 |
| ~950 | 1% increase in apoptosis | LN229 |
| ~1,580 | 1% increase in total cell death (apoptosis + necrosis) | A172 |
| ~2,560 | 1% increase in apoptosis | A172 |
| ~14,000 | 12% cell death and 35% senescence | A172 |
| ~20,600 | 24% apoptosis and 52% senescence | LN229 |
Data extrapolated from studies on temozolomide-induced O⁶-methylguanine lesions.[3]
Table 2: Effect of O⁶-Methylguanine on Bcl-2 and Caspase-3 Activity
| Parameter | Condition | Fold Change vs. Control |
| Bcl-2 Protein Level | MGMT-deficient cells + MNNG | Significant Decrease |
| MGMT-proficient cells + MNNG | ~1.8-fold increase | |
| Caspase-3 Activity | Apoptosis-induced cells | Variable (typically >2-fold increase) |
Qualitative and semi-quantitative data synthesized from studies on O⁶-methylguanine.[2][4] MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) is a methylating agent that induces O⁶-MeG.
Experimental Protocols
The following are detailed methodologies for key experiments to assess apoptosis induced by this compound.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed cells at an appropriate density in culture plates and treat with this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin (avoiding EDTA if possible, as Annexin V binding is calcium-dependent).[5][6]
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[8]
-
Use unstained, Annexin V-only, and PI-only stained cells for setting up compensation and gates.
-
Data interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Experimental Workflow: Annexin V/PI Staining
Caspase-3 Colorimetric Assay
This assay quantifies the activity of activated caspase-3.
Materials:
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, 2X reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Induce apoptosis in cells as described previously.
-
Pellet 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube on ice.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Dilute the protein samples to a concentration of 50-200 µg of protein in 50 µL of cell lysis buffer per assay well in a 96-well plate.
-
Prepare the reaction buffer by adding DTT to the 2X reaction buffer.
-
Add 50 µL of the 2X reaction buffer with DTT to each well containing the protein sample.[9]
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control, after subtracting the background reading.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of apoptotic regulatory proteins like Bcl-2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Bcl-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against Bcl-2 (diluted in blocking buffer) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[10]
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The apoptotic mechanism of this compound is understood to proceed via the intrinsic mitochondrial pathway, initiated by DNA damage. Key events include the downregulation of Bcl-2, release of cytochrome c, and activation of the caspase-9/3 cascade. The experimental protocols provided herein offer a robust framework for the detailed investigation and quantification of this apoptotic process. Further research is warranted to elucidate the precise dose-response relationship and to explore potential crosstalk with other signaling pathways. This guide serves as a foundational resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pro-apoptotic potential of methylated guanosine (B1672433) analogues.
References
- 1. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Dosimetry of Temozolomide: Quantification of Critical Lesions, Correlation to Cell Death Responses, and Threshold Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. takarabio.com [takarabio.com]
- 10. origene.com [origene.com]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. edspace.american.edu [edspace.american.edu]
Methodological & Application
Application Note: Quantitative Analysis of 2'-O-Methylguanosine in RNA using Stable Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ribonucleic acid (RNA) modifications are crucial regulators of gene expression and cellular function.[1][2][3] 2'-O-methylation (Nm) is a common post-transcriptional modification where a methyl group is added to the 2'-hydroxyl group of the ribose moiety of a nucleoside.[3][4] 2'-O-Methylguanosine (Gm) is one such modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4][5][6] Alterations in the levels of Gm have been implicated in various biological processes and diseases, making its accurate quantification a key area of research.[3]
This application note describes a robust and sensitive method for the quantitative analysis of 2'-O-Methylguanosine (Gm) in RNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2'-O-Methylguanosine-d3 (Gm-d3). The use of a stable isotope-labeled internal standard is considered the gold standard for quantification as it corrects for variations in sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high accuracy and precision.[1][2][7][8]
Principle of the Method
The method involves the enzymatic hydrolysis of total RNA into its constituent nucleosides. A known amount of the stable isotope-labeled internal standard, this compound, is spiked into the sample prior to digestion. This standard co-elutes with the endogenous 2'-O-Methylguanosine during liquid chromatography and is distinguished by its mass in the mass spectrometer. The ratio of the signal from the endogenous analyte to the internal standard is used to construct a calibration curve and accurately quantify the amount of 2'-O-Methylguanosine in the original RNA sample.[8]
Materials and Reagents
-
Biological Sample: Purified total RNA from cells or tissues.
-
Internal Standard: this compound (Gm-d3)
-
Enzymes: Nuclease P1, Bacterial Alkaline Phosphatase (BAP) or a commercial nucleoside digestion mix.[9][10][11]
-
Buffers: Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3), HEPES buffer (pH 7.0).[9]
-
Solvents: LC-MS grade water, methanol, and acetonitrile.
-
Solid Phase Extraction (SPE) Columns: For sample cleanup if necessary.
Experimental Workflow
A generalized workflow for the quantitative analysis of 2'-O-Methylguanosine is depicted below.
Caption: Experimental workflow for the quantitative analysis of 2'-O-Methylguanosine.
Quantitative Data
The following tables represent typical data generated during the quantitative analysis of 2'-O-Methylguanosine.
Table 1: Calibration Curve for 2'-O-Methylguanosine
| Concentration of Gm (nM) | Peak Area Ratio (Gm/Gm-d3) |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.051 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 50.0 | 2.548 |
| 100.0 | 5.095 |
Note: This is example data. A calibration curve should be generated for each batch of samples.
Table 2: Quantification of 2'-O-Methylguanosine in Various RNA Samples
| Sample ID | Total RNA (µg) | Peak Area Ratio (Gm/Gm-d3) | Calculated Gm (pmol/µg RNA) |
| Control Cell Line | 1.0 | 0.128 | 2.51 |
| Treated Cell Line | 1.0 | 0.289 | 5.67 |
| Tissue Sample A | 1.0 | 0.089 | 1.75 |
| Tissue Sample B | 1.0 | 0.154 | 3.02 |
Protocols
Protocol 1: RNA Digestion to Nucleosides
This protocol describes the complete enzymatic hydrolysis of RNA to nucleosides.
-
Sample Preparation:
-
To 1-2 µg of purified total RNA in a microcentrifuge tube, add a known amount of this compound internal standard. The amount of internal standard should be optimized based on the expected concentration of the analyte.
-
-
Enzymatic Digestion:
-
Incubation:
-
Sample Cleanup (Optional but Recommended):
-
After digestion, enzymes can be removed using a molecular-weight-cutoff filter to prevent contamination of the LC-MS system.[8]
-
-
Final Preparation:
-
The digested sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general guideline for the LC-MS/MS analysis of 2'-O-Methylguanosine. Instrument parameters should be optimized for the specific system being used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for nucleoside separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methylguanosine (Gm): m/z 298.1 -> 152.1
-
This compound (Gm-d3): m/z 301.1 -> 152.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Biological Context and Signaling
2'-O-methylation of RNA, including the formation of Gm, is primarily carried out by a class of enzymes known as 2'-O-methyltransferases (RNMTs).[4] In eukaryotes, this process is often guided by small nucleolar RNAs (snoRNAs) within small nucleolar ribonucleoproteins (snoRNPs).[4] The level of 2'-O-methylation can be dynamic and is influenced by cellular stress, developmental stage, and disease state. Dysregulation of RNA methylation has been linked to various cancers and neurological disorders.
Caption: Regulation and functional consequences of 2'-O-methylation of RNA.
Conclusion
The described LC-MS/MS method using a stable isotope-labeled internal standard provides a highly accurate and precise approach for the quantification of 2'-O-Methylguanosine in RNA. This methodology is a valuable tool for researchers in various fields, including molecular biology, cancer research, and drug development, enabling the investigation of the role of RNA modifications in biological systems.
References
- 1. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]
Application Notes and Protocols for 2'-O-Methylguanosine-d3 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methylguanosine is a naturally occurring modified nucleoside that plays a significant role in the post-transcriptional modification of RNA. In the field of virology, this molecule and its derivatives have garnered substantial interest as potential antiviral agents. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). The deuterated analog, 2'-O-Methylguanosine-d3, serves as an invaluable tool in the research and development of these antiviral compounds, primarily as a stable isotope-labeled internal standard (SILIS) for highly accurate and precise quantification in bioanalytical methods.
These application notes provide a comprehensive overview of the uses of this compound in virology research, complete with detailed experimental protocols and supporting data.
Application 1: Internal Standard for Pharmacokinetic Studies of 2'-O-Methylguanosine-Based Antiviral Candidates
The development of any new antiviral drug requires a thorough understanding of its pharmacokinetic (PK) profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of the bioanalytical data.
Quantitative Data Summary
The following table presents representative pharmacokinetic parameters for a hypothetical 2'-O-Methylguanosine-based antiviral agent (Compound X), determined using this compound as an internal standard.
| Parameter | Value | Units |
| Bioavailability (Oral) | 67 | % |
| Peak Plasma Concentration (Cmax) | 2.5 | µg/mL |
| Time to Peak Concentration (Tmax) | 2 | hours |
| Elimination Half-life (t1/2) | 12-15 | hours |
| Volume of Distribution (Vd) | 47 | L |
| Protein Binding | 99 | % |
Experimental Protocol: Quantification of a 2'-O-Methylguanosine Analog in Plasma using LC-MS/MS
This protocol outlines a method for the quantification of a 2'-O-Methylguanosine-based antiviral candidate in human plasma.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
Analytical standard of the 2'-O-Methylguanosine antiviral analog
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of the antiviral analog and this compound in methanol.
-
Prepare calibration standards by spiking known concentrations of the antiviral analog into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the antiviral analog and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC and unknown samples from the calibration curve using a weighted linear regression model.
Workflow Diagram
Caption: Workflow for LC-MS/MS quantification.
Application 2: Synthesis of 2'-O-Methylguanosine-5'-Triphosphate (2'-O-Me-GTP) Analogs for In Vitro Polymerase Assays
To evaluate the inhibitory activity of 2'-O-Methylguanosine derivatives against viral RNA-dependent RNA polymerases, they must first be converted to their active triphosphate form. This compound can be used as a starting material to synthesize the corresponding deuterated triphosphate, which can serve as a non-radioactive tracer in certain research applications.
Quantitative Data Summary
The following table shows the inhibitory activity of 2'-O-Methylguanosine-5'-triphosphate (2'-O-Me-GTP) and a hypothetical derivative against Hepatitis C Virus (HCV) NS5B polymerase.
| Compound | IC50 (µM) | Mechanism of Inhibition |
| 2'-O-Me-GTP | ~2.5 | Chain Terminator |
| Derivative A | 0.8 | Chain Terminator |
| GTP (natural substrate) | >100 | - |
Experimental Protocol: Synthesis of 2'-O-Methylguanosine-5'-Triphosphate
This protocol describes a general enzymatic approach for the synthesis of 2'-O-Me-GTP from 2'-O-Methylguanosine.
1. Materials and Reagents:
-
2'-O-Methylguanosine or this compound
-
Adenosine-5'-triphosphate (ATP)
-
Nucleoside monophosphate kinase (NMPK)
-
Nucleoside diphosphate (B83284) kinase (NDPK)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
HPLC system for purification
2. Synthesis Procedure:
-
Dissolve 2'-O-Methylguanosine in the reaction buffer.
-
Add ATP, PEP, and the kinases (NMPK, NDPK, and PK) to the reaction mixture.
-
Incubate the reaction at 37°C. The reaction progress can be monitored by HPLC.
-
The reaction proceeds in a cascade:
-
2'-O-Methylguanosine is first phosphorylated to the monophosphate (2'-O-Me-GMP) by a suitable kinase (this step may require a specific nucleoside kinase).
-
NMPK converts 2'-O-Me-GMP to the diphosphate (2'-O-Me-GDP).
-
NDPK, with ATP as the phosphate (B84403) donor, converts 2'-O-Me-GDP to the triphosphate (2'-O-Me-GTP).
-
Pyruvate kinase and PEP are used to regenerate ATP from the ADP produced, driving the reaction towards the triphosphate product.
-
-
Once the reaction is complete, purify the 2'-O-Me-GTP using anion-exchange HPLC.
-
Desalt the purified fraction and lyophilize to obtain the final product.
Synthesis Pathway Diagram
Caption: Enzymatic synthesis of 2'-O-Me-GTP.
Application 3: In Vitro Viral Polymerase Inhibition Assay
Once the triphosphate form of a 2'-O-Methylguanosine analog is synthesized, its inhibitory activity against the target viral polymerase can be determined.
Experimental Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol describes a non-radioactive method to assess the inhibition of a viral RdRp.
1. Materials and Reagents:
-
Recombinant viral RdRp (e.g., HCV NS5B)
-
RNA template-primer duplex
-
Natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
2'-O-Me-GTP or its analog
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
Intercalating fluorescent dye (e.g., PicoGreen)
2. Assay Procedure:
-
Prepare a reaction mixture containing the RdRp enzyme, the RNA template-primer, and all four natural rNTPs in the reaction buffer.
-
In a 96-well plate, add varying concentrations of the inhibitor (2'-O-Me-GTP analog).
-
Initiate the polymerase reaction by adding the enzyme mixture to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Add the fluorescent dye to each well. The dye will intercalate with the newly synthesized double-stranded RNA.
-
Measure the fluorescence intensity using a plate reader.
-
The decrease in fluorescence signal corresponds to the inhibition of RNA synthesis.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Logical Relationship Diagram
Caption: Logic of the RdRp inhibition assay.
Conclusion
This compound is a critical research tool in the field of virology, particularly for the development of novel antiviral agents targeting RNA viruses. Its primary application as a stable isotope-labeled internal standard enables robust and accurate quantification of 2'-O-Methylguanosine-based drug candidates in complex biological matrices, which is fundamental for pharmacokinetic and clinical studies. Furthermore, its role as a precursor for synthesizing deuterated active triphosphate forms facilitates detailed in vitro mechanistic studies. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their antiviral research and drug development programs.
Application Notes and Protocols for the Incorporation of 2'-O-Methylguanosine-d3 into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutics, enhancing stability, modulating immunogenicity, and improving efficacy. Among these, 2'-O-Methylguanosine (2'-O-Me-G) is a critical modification that confers significant advantages. The methylation at the 2'-hydroxyl position of the ribose sugar sterically shields the phosphodiester backbone from nuclease degradation, thereby extending the half-life of RNA-based drugs in biological systems.[1] Furthermore, this modification can mitigate the innate immune response by modulating the interaction of the RNA molecule with pattern recognition receptors.[1] These properties make 2'-O-Me-G a valuable component in the design of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1][2]
The deuterated analogue, 2'-O-Methylguanosine-d3, serves as an invaluable tool in the development of these therapeutics, primarily as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of oligonucleotides in biological matrices.[3][4][5] Its identical chemical properties to the non-deuterated counterpart ensure co-elution and similar ionization efficiency, while its mass difference allows for precise and accurate quantification, which is crucial for pharmacokinetic and metabolic studies.[3][4]
These application notes provide detailed protocols for the incorporation of this compound into oligonucleotides, along with methods for their purification and analysis.
Data Presentation: Physicochemical and Biological Properties
The incorporation of 2'-O-methyl modifications significantly enhances the biophysical and biological properties of RNA oligonucleotides. The following tables summarize key quantitative data comparing 2'-O-methylated RNA with unmodified RNA. While specific comparative data for the d3-variant is not extensively available, its physicochemical properties are expected to be nearly identical to the non-deuterated form, with the exception of its molecular weight.[6]
| Parameter | Unmodified RNA | 2'-O-Methylated RNA | Fold Change/Improvement |
| Thermal Stability (Tm) | Sequence-dependent | Increased by ~1.3°C per modification[1] | --- |
| Nuclease Resistance | Low | High[1][7][8][9] | Significant increase |
| Purity (Post-synthesis, HPLC) | >90% | >95%[1] | Improved yield of full-length product |
Table 1: Physicochemical Properties of 2'-O-Methylated RNA. This table summarizes the key physicochemical advantages conferred by 2'-O-methylation of RNA oligonucleotides.
| Parameter | Unmodified RNA | 2'-O-Methylated RNA | Fold Change/Improvement |
| Cellular Uptake | Baseline | Enhanced | Varies by cell type and delivery vehicle[1] |
| In Vivo Half-life | Short | Extended[1][9] | Significant increase |
| Immunogenicity | Can be high | Reduced[1][2] | Mitigation of innate immune response |
Table 2: Biological Properties of 2'-O-Methylated RNA. This table highlights the enhanced biological performance of 2'-O-methylated RNA oligonucleotides.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a this compound Modified Oligonucleotide
This protocol outlines the general procedure for incorporating a this compound phosphoramidite (B1245037) into an oligonucleotide using an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.
Materials:
-
This compound phosphoramidite
-
Standard A, C, U, and G phosphoramidites (DNA, RNA, or 2'-O-Methyl)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solution A (Acetic anhydride (B1165640) in THF/lutidine) and B (N-Methylimidazole in THF)
-
Deblocking solution (Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentrations. Install all reagents on the synthesizer. Pack the synthesis column with the appropriate CPG solid support.
-
Synthesis Cycle:
-
Step 1: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Step 2: Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-5 minutes is typically sufficient.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of failure sequences.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Protocol 2: Cleavage and Deprotection
This protocol describes the removal of the synthesized oligonucleotide from the solid support and the deprotection of the nucleobases and phosphate groups.
Materials:
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine (AMA) or concentrated ammonium (B1175870) hydroxide)
-
Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., DMSO or THF) - if other 2'-hydroxyl protecting groups like TBDMS are present in a chimeric oligonucleotide.
-
Heating block or oven
Procedure:
-
Cleavage from Support: Transfer the CPG support to a screw-cap vial and add the cleavage and deprotection solution.
-
Deprotection: Heat the sealed vial at a specified temperature and duration (e.g., 65°C for 15-30 minutes for AMA, or 55°C for 8-16 hours for ammonium hydroxide).
-
2'-Hydroxyl Deprotection (if applicable): If the oligonucleotide contains other ribonucleosides with 2'-hydroxyl protecting groups (e.g., TBDMS), these are removed in a separate step using a fluoride-based reagent like TEA·3HF.
-
Work-up: After cooling, the solution containing the deprotected oligonucleotide is typically dried down in a vacuum concentrator.
Protocol 3: Purification by HPLC
This protocol outlines the purification of the full-length oligonucleotide from shorter failure sequences using reversed-phase high-performance liquid chromatography (RP-HPLC), often with the 5'-DMT group retained (DMT-on) for enhanced separation.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution (e.g., 80% acetic acid in water)
Procedure:
-
Sample Preparation: Re-dissolve the crude, deprotected oligonucleotide pellet in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the absorbance at 260 nm. The DMT-on full-length product will be the most retained (longest elution time) major peak.
-
-
Fraction Collection and Detritylation: Collect the peak corresponding to the DMT-on product. Treat the collected fraction with the detritylation solution to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a method such as ethanol (B145695) precipitation or a desalting column to remove the HPLC buffer salts.
Protocol 4: Analysis by Mass Spectrometry
This protocol describes the confirmation of the molecular weight of the purified oligonucleotide using mass spectrometry.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Appropriate matrix solution (for MALDI-TOF)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in nuclease-free water. For MALDI-TOF, co-crystallize the sample with a suitable matrix on the target plate.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the appropriate mass range.
-
Process the raw data. For ESI-MS, this typically involves deconvolution of the multiple charge state envelope to obtain the zero-charge mass.
-
-
Data Analysis: Compare the experimentally determined molecular weight with the calculated theoretical molecular weight of the this compound modified oligonucleotide. The expected mass will be 3 Da higher than the corresponding non-deuterated oligonucleotide for each incorporated d3-modified guanosine.
Visualizations
RNA-Dependent RNA Polymerase (RdRp) Inhibition Pathway
Caption: Inhibition of viral RNA synthesis by a 2'-O-Me-G modified oligonucleotide.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of a modified oligonucleotide.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS quantification of 6-methylthio-2'-deoxyguanosine and 6-thio-2'-deoxyguanosine in genomic DNA with enzymatically synthesized isotope-labelled internal standards [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 34S-Labeled Oligonucleotides - ChemistryViews [chemistryviews.org]
- 7. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 2'-O-Methylguanosine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2'-O-Methylguanosine, a modified ribonucleoside of interest in various biological and pharmaceutical research areas. The method employs a stable isotope-labeled internal standard, 2'-O-Methylguanosine-d3, to ensure high accuracy and precision. The protocol described herein is suitable for the analysis of 2'-O-Methylguanosine in enzymatically digested RNA samples from various biological matrices.
Introduction
2'-O-Methylguanosine is a post-transcriptionally modified nucleoside found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). The presence and level of 2'-O-methylation can influence RNA stability, structure, and interactions with proteins, thereby playing a crucial role in cellular processes. Accurate quantification of 2'-O-Methylguanosine is essential for understanding its biological function and for the development of RNA-based therapeutics. This LC-MS/MS method provides the selectivity and sensitivity required for the reliable quantification of 2'-O-Methylguanosine.
Experimental
Sample Preparation
Biological samples containing RNA are first subjected to enzymatic hydrolysis to release the constituent nucleosides.
Materials:
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
This compound internal standard solution
-
Ultrapure water
-
Acetonitrile
-
Formic acid
Protocol:
-
To 1-5 µg of purified RNA, add 5 µL of 100 mM ammonium acetate buffer (pH 5.3).
-
Add 1 µL of Nuclease P1 (1 U/µL) and incubate at 37°C for 2 hours.
-
Add 1 µL of Alkaline Phosphatase (1 U/µL) and incubate at 37°C for an additional 1 hour.
-
Spike the sample with the this compound internal standard to a final concentration of 10 nM.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the enzymes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1.0 min: 2% B; 1.0-5.0 min: 2-30% B; 5.0-5.1 min: 30-95% B; 5.1-6.0 min: 95% B; 6.0-6.1 min: 95-2% B; 6.1-8.0 min: 2% B |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode is used for detection.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-O-Methylguanosine | 298.1 | 152.1 | 20 |
| This compound | 301.1 | 152.1 | 20 |
Note: Collision energies may require optimization depending on the instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent sensitivity and specificity for the detection of 2'-O-Methylguanosine. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.
Table 4: Representative Quantitative Performance of the Method
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Note: These values are representative and may vary depending on the specific matrix and instrumentation.
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS detection of 2'-O-Methylguanosine.
Signaling Pathway Diagram
While 2'-O-Methylguanosine is a component of RNA and not directly part of a signaling pathway in the traditional sense, its presence is critical for pathways involving RNA function, such as ribosome biogenesis and function.
Caption: Role of 2'-O-methylation in ribosome biogenesis and protein translation.
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive tool for the quantification of 2'-O-Methylguanosine in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters allow for accurate and reproducible results, which are crucial for advancing our understanding of the role of RNA modifications in health and disease, as well as for the development of novel RNA-targeted therapies.
Application Notes and Protocols for 2'-O-Methylguanosine-d3 as a Tracer in Metabolic Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methylation is a prevalent and highly conserved post-transcriptional modification of RNA, influencing RNA structure, stability, and interactions with other molecules.[1][2] This modification involves the addition of a methyl group to the 2' hydroxyl of the ribose moiety of a nucleotide.[1][2] The study of RNA modifications, a field known as epitranscriptomics, is rapidly expanding, with a growing interest in understanding the dynamics of these modifications in various biological processes and disease states.[3]
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in living systems. 2'-O-Methylguanosine-d3 is a deuterated analog of 2'-O-Methylguanosine, a naturally occurring modified nucleoside. By introducing a stable isotope label (deuterium), this compound can be used as a tracer to monitor the incorporation of this modified nucleoside into newly synthesized RNA. This allows for the quantitative analysis of RNA methylation dynamics, providing insights into the regulation of gene expression and other cellular processes.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a tracer in metabolic labeling studies, coupled with mass spectrometry-based analysis.
Applications
The use of this compound as a tracer in metabolic labeling studies has several key applications in basic research and drug development:
-
Studying RNA Methylation Dynamics: Elucidate the rates of 2'-O-methylation and demethylation under different cellular conditions, such as in response to drug treatment or environmental stress.
-
Investigating Disease Mechanisms: Explore the role of aberrant RNA methylation in diseases like cancer, neurodegenerative disorders, and viral infections.
-
Drug Discovery and Development: Screen for compounds that modulate the activity of RNA methyltransferases or demethylases by monitoring changes in the incorporation of this compound into RNA.
-
Understanding Gene Regulation: Investigate the interplay between 2'-O-methylation and other aspects of gene expression, such as transcription, splicing, and translation.
Data Presentation
Quantitative data from metabolic labeling experiments with this compound can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Illustrative Example of this compound Incorporation into Total RNA over Time
| Time Point (hours) | Concentration of this compound (µM) | % Incorporation of this compound |
| 0 | 10 | 0 |
| 2 | 10 | 5.2 ± 0.4 |
| 4 | 10 | 10.8 ± 0.9 |
| 8 | 10 | 21.5 ± 1.5 |
| 12 | 10 | 35.1 ± 2.2 |
| 24 | 10 | 55.7 ± 3.1 |
Table 2: Illustrative Example of the Effect of a Putative Methyltransferase Inhibitor on this compound Incorporation
| Treatment | Concentration (µM) | % Incorporation of this compound (at 24 hours) |
| Vehicle Control | - | 60.3 ± 2.8 |
| Inhibitor X | 1 | 45.1 ± 2.1 |
| Inhibitor X | 5 | 25.8 ± 1.7 |
| Inhibitor X | 10 | 12.4 ± 1.1 |
Experimental Protocols
The following are detailed protocols for a typical metabolic labeling experiment using this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cellular RNA with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., TRIzol or similar)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates or flasks and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Labeling:
-
Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of this compound (e.g., 1-100 µM).
-
Aspirate the old medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized RNA.
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture vessel using a suitable lysis buffer for RNA extraction.
-
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol for the chosen lysis buffer. Ensure the use of RNase-free reagents and techniques to maintain RNA integrity.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 2: RNA Digestion to Nucleosides
This protocol outlines the enzymatic digestion of RNA to its constituent nucleosides for subsequent mass spectrometry analysis.
Materials:
-
Purified total RNA from Protocol 1
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 digestion buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)
-
BAP digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
RNase-free water
Procedure:
-
RNA Denaturation: In an RNase-free microcentrifuge tube, dissolve 1-5 µg of total RNA in RNase-free water. Heat the sample at 95°C for 5 minutes and then place it on ice for 2 minutes to denature the RNA.
-
Nuclease P1 Digestion:
-
Add Nuclease P1 digestion buffer and Nuclease P1 enzyme (e.g., 1-2 units) to the denatured RNA.
-
Incubate at 37°C for 2 hours. This will digest the RNA into 5'-mononucleotides.
-
-
Alkaline Phosphatase Digestion:
-
Add BAP digestion buffer and BAP enzyme (e.g., 1-2 units) to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours. This will dephosphorylate the mononucleotides to yield nucleosides.
-
-
Sample Cleanup: The resulting nucleoside mixture can be cleaned up using various methods, such as solid-phase extraction (SPE) or filtration, to remove enzymes and other contaminants before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Nucleosides
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the digested RNA to quantify the incorporation of this compound.
Materials and Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Digested nucleoside samples from Protocol 2
-
Unlabeled 2'-O-Methylguanosine and this compound standards
Procedure:
-
LC Separation:
-
Inject the cleaned-up nucleoside sample onto the C18 column.
-
Separate the nucleosides using a gradient elution with mobile phases A and B. A typical gradient might start with a low percentage of B, which is gradually increased to elute the more hydrophobic nucleosides.
-
-
MS/MS Detection:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify unlabeled 2'-O-Methylguanosine and the deuterated this compound.
-
The MRM transitions will be specific for the precursor and product ions of each analyte. For 2'-O-Methylguanosine, this would typically be the transition from the protonated molecule [M+H]+ to the protonated guanine (B1146940) base. For this compound, the precursor ion will be shifted by +3 Da.
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled 2'-O-Methylguanosine.
-
Calculate the percentage of incorporation using the following formula: % Incorporation = [Peak Area (labeled)] / [Peak Area (labeled) + Peak Area (unlabeled)] * 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic labeling study using this compound.
Caption: Experimental workflow for metabolic labeling with this compound.
Hypothetical Signaling Pathway Investigation
The diagram below depicts a hypothetical signaling pathway that could be investigated using this metabolic labeling approach to see how signaling affects RNA methylation.
Caption: Investigating a signaling pathway's effect on RNA 2'-O-methylation.
References
Application Notes and Protocols for the Synthesis and Research Applications of 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methylguanosine is a naturally occurring modified nucleoside found in various RNA molecules. Its presence plays a crucial role in the structure, stability, and function of RNA. In the realm of therapeutic research and drug development, the incorporation of 2'-O-methylated nucleosides, including guanosine (B1672433), into synthetic oligonucleotides like small interfering RNAs (siRNAs) and antisense oligonucleotides, has emerged as a powerful strategy to enhance their drug-like properties. The 2'-O-methyl modification provides steric hindrance that protects the phosphodiester backbone from nuclease degradation, thereby increasing the in vivo stability of RNA-based therapeutics. Furthermore, this modification can modulate the innate immune response, often reducing the off-target immunogenicity of synthetic RNAs.
The deuterated analog, 2'-O-Methylguanosine-d3, serves as a valuable tool for a range of research applications, including metabolic stability studies and as an internal standard in pharmacokinetic analyses. The replacement of the methyl hydrogens with deuterium (B1214612) (d3) provides a stable isotopic label that allows for sensitive and specific detection by mass spectrometry without altering the molecule's fundamental chemical properties.
These application notes provide a detailed overview of the synthesis of this compound and its application in research, particularly in the context of RNA therapeutics.
Data Presentation
Table 1: Synthesis Yield of 2'-O-Methylguanosine
| Starting Material | Methylating Agent | Catalyst/Base | Yield (%) | Reference |
| 2-Aminoadenosine (B16350) | Diazomethane (B1218177) | Stannous chloride | 98 | [1][2] |
| Guanosine (with 3',5'-O-protection) | Methyl Chloride | NaHMDS | High | [3] |
| 2-amino-6-chloro-9-β-D-ribofuranosylpurine | Diazomethane | - | - | [1] |
Table 2: Physicochemical and Biological Properties of 2'-O-Methylated RNA
| Property | Unmodified RNA | 2'-O-Methylated RNA | Impact of Modification |
| Nuclease Resistance | Low | High | Increased stability against degradation by nucleases. |
| Thermal Stability (Tm) | Sequence-dependent | Increased | Enhanced duplex stability. |
| Innate Immune Activation (via TLR7/8) | High | Reduced | Mitigates off-target inflammatory responses.[4][5] |
| Off-Target Effects (siRNA) | Higher | Lower | Reduces unintended gene silencing. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for 2'-O-methylation of guanosine, with the modification of using a deuterated methylating agent.
Materials:
-
Guanosine
-
Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)
-
Anhydrous Pyridine
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Protection of 3',5'-Hydroxyl Groups:
-
Dissolve guanosine in anhydrous pyridine.
-
Add methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the 3',5'-O-protected guanosine.
-
-
2'-O-Methylation-d3:
-
Dissolve the protected guanosine in anhydrous THF.
-
Cool the solution to -78°C and add NaHMDS slowly.
-
After stirring for 30 minutes, add a solution of deuterated methyl iodide (CD₃I) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
-
Deprotection:
-
Dissolve the 2'-O-methylated-d3 protected guanosine in THF.
-
Add TBAF to remove the silyl (B83357) protecting group.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
-
Expected Yield: High yields have been reported for the non-deuterated synthesis.[3]
Protocol 2: Incorporation of this compound into Oligonucleotides
This compound can be converted to its phosphoramidite (B1245037) derivative for use in automated solid-phase oligonucleotide synthesis.
Workflow for Synthesis and Purification of Modified Oligonucleotides:
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling RNA-Protein Interactions with 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between RNA and its binding proteins (RBPs) governs a vast array of cellular processes, from gene expression and splicing to translation and viral replication.[1] Elucidating the precise interaction sites within these ribonucleoprotein (RNP) complexes is paramount for understanding their function and for the development of targeted therapeutics. Isotopic labeling of RNA in conjunction with advanced analytical techniques like mass spectrometry has emerged as a powerful strategy for mapping these interactions at high resolution.[2]
This document provides detailed application notes and protocols for the use of 2'-O-Methylguanosine-d3, a stable isotope-labeled analog of a naturally occurring RNA modification, in the study of RNA-protein interactions. The incorporation of this deuterated nucleoside into RNA transcripts provides a unique mass signature that facilitates the unambiguous identification of guanosine-containing RNA fragments crosslinked to peptides, thereby pinpointing interaction sites with high confidence.
The 2'-O-methylation itself confers increased nuclease resistance to the RNA backbone, which can be advantageous for the stability of RNA probes in biological assays.[3] The additional deuterium (B1214612) label on the methyl group does not significantly alter the biochemical properties of the RNA but provides a crucial tool for mass spectrometry-based analysis.
Core Applications
The primary application of this compound is as an isotopic tracer in crosslinking mass spectrometry (XL-MS) workflows to map RNA-protein interaction sites.[4][5] This technique is particularly useful for:
-
High-Resolution Mapping: Pinpointing the specific guanosine (B1672433) nucleotide involved in a direct interaction with a protein at the amino acid level.
-
Validation of Binding Sites: Confirming putative interaction sites identified by other methods like CLIP-seq.
-
Structural Biology: Providing distance constraints for the integrative structural modeling of RNP complexes.[2]
-
Drug Discovery: Identifying and characterizing the binding sites of small molecules that modulate RNA-protein interactions.
Data Presentation: Isotopic Mass Shifts
The key to using this compound is the precise mass difference it introduces. This allows for the clear identification of labeled RNA fragments in a complex mass spectrum. The table below summarizes the relevant mass information.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift from Unlabeled (Da) |
| 2'-O-Methylguanosine | C₁₁H₁₅N₅O₅ | 297.1128 | N/A |
| This compound | C₁₁H₁₂D₃N₅O₅ | 300.1316 | +3.0188 |
Experimental Protocols
Here, we detail the key experimental protocols for utilizing this compound in RNA-protein interaction studies, focusing on a typical UV crosslinking and mass spectrometry (XL-MS) workflow.
Protocol 1: In Vitro Transcription with this compound Triphosphate
This protocol describes the synthesis of an RNA probe with site-specific or uniform incorporation of the deuterated label.
Materials:
-
Linearized DNA template with a T7, T3, or SP6 promoter
-
Nuclease-free water
-
Transcription buffer (e.g., 10x)
-
Ribonucleoside triphosphates (NTPs): ATP, CTP, UTP, GTP
-
This compound triphosphate (2'-O-Me-G-d3-TP)
-
RNase inhibitor
-
T7, T3, or SP6 RNA polymerase
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
Transcription Reaction Setup: In a sterile, nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. To incorporate the label, substitute a portion or all of the GTP with 2'-O-Me-G-d3-TP. The ratio will depend on the desired labeling efficiency.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM ATP | 2 µL | 10 mM |
| 100 mM CTP | 2 µL | 10 mM |
| 100 mM UTP | 2 µL | 10 mM |
| 100 mM GTP | 1 µL | 5 mM |
| 100 mM 2'-O-Me-G-d3-TP | 1 µL | 5 mM |
| Linearized DNA Template | X µL | 0.5-1 µg |
| RNase Inhibitor | 1 µL | 40 units |
| RNA Polymerase | 2 µL | 40 units |
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the transcribed RNA using an appropriate RNA purification kit or via phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Quality Control: Assess the integrity and concentration of the RNA using a denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry (e.g., NanoDrop).
Protocol 2: UV Crosslinking of Labeled RNA to Protein
This protocol outlines the formation of covalent bonds between the interacting RNA and protein molecules.
Materials:
-
Labeled RNA probe (from Protocol 1)
-
Protein of interest or cell lysate
-
Binding buffer (optimized for the specific interaction)
-
UV crosslinking instrument (e.g., Stratalinker) with 254 nm bulbs
-
Nitrocellulose membrane
Procedure:
-
Binding Reaction: In a nuclease-free tube on ice, combine the labeled RNA probe (e.g., 10-100 pmol) with the protein of interest or cell lysate in the optimized binding buffer. The total reaction volume is typically 20-50 µL.
-
Incubation: Incubate the binding reaction under conditions that favor complex formation (e.g., 30 minutes at room temperature or 4°C).
-
UV Irradiation: Place the open tube on ice in the UV crosslinker. Irradiate the sample with 254 nm UV light at a specified energy (e.g., 0.1-0.5 J/cm²). This energy level should be optimized to maximize crosslinking efficiency while minimizing protein and RNA damage.
-
RNase Digestion (Optional): To confirm crosslinking, treat a small aliquot of the reaction with a cocktail of RNases. A successful crosslink will result in a shift in the protein's molecular weight on an SDS-PAGE gel.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol details the digestion of the crosslinked complex into smaller fragments suitable for MS analysis.[5]
Materials:
-
Crosslinked RNA-protein sample (from Protocol 2)
-
SDS-PAGE equipment and reagents
-
In-gel or in-solution digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
RNases (e.g., RNase A, RNase T1)
-
Enrichment columns (e.g., TiO₂, C18)[5]
-
Mass spectrometry-grade solvents
Procedure:
-
Protein Denaturation and Separation: Add SDS-loading buffer to the crosslinked sample, heat at 95°C for 5 minutes, and separate the proteins by SDS-PAGE.
-
Excision and In-Gel Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie). Excise the band corresponding to the crosslinked complex. Destain the gel piece, reduce the disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Protease Digestion: Digest the protein component overnight with a protease such as trypsin.
-
Nuclease Digestion: Concurrently or subsequently, digest the RNA component with a cocktail of RNases (e.g., RNase T1 will cleave after guanosine residues, leaving the labeled nucleotide attached to the peptide).
-
Peptide Extraction: Extract the peptide-oligonucleotide fragments from the gel piece using acetonitrile (B52724) and formic acid solutions.
-
Enrichment of Crosslinked Peptides: Due to the negatively charged phosphate (B84403) backbone of the RNA remnant, the crosslinked peptides can be enriched using titanium dioxide (TiO₂) chromatography.[5]
-
Desalting: Desalt the enriched sample using a C18 tip or column prior to MS analysis.
Protocol 4: Mass Spectrometry Analysis and Data Interpretation
Instrumentation:
-
High-resolution Orbitrap or FT-ICR mass spectrometer
Procedure:
-
LC-MS/MS Analysis: Analyze the prepared sample using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., RNPxl/Nuxl) to search the MS/MS data against a protein sequence database.[4]
-
Identification of Labeled Peptides: The key step is to instruct the search software to look for peptides with a mass modification corresponding to the this compound mononucleotide or small oligonucleotide remnant. The software will identify pairs of peptide fragment ions that differ by the mass of the deuterated label.
-
Site Localization: The MS/MS fragmentation pattern will reveal the specific amino acid to which the labeled RNA fragment is attached. The presence of the +3.0188 Da mass shift confirms the crosslink involves the specifically incorporated guanosine.
Visualizations
Experimental Workflow
References
- 1. RNA Binding Proteins as Pioneer Determinants of Infection: Protective, Proviral, or Both? [mdpi.com]
- 2. Structural modeling of protein-RNA complexes using crosslinking of segmentally isotope labeled RNA and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 5. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing RdRp Inhibitors Using 2'-O-Methylguanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of the genomes of most RNA viruses. Its essential role in the viral life cycle and the absence of a homologous protein in human cells make it a prime target for the development of antiviral therapeutics.[1] Nucleoside analogs, which mimic natural nucleosides, are a promising class of RdRp inhibitors. Once inside the host cell, these compounds are metabolized into their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. This incorporation can lead to premature chain termination, thereby halting viral genome replication.
2'-O-Methylguanosine and its analogs are a key area of interest in the development of these inhibitors. The 2'-O-methylation can enhance the molecule's stability and affect its interaction with the RdRp active site, potentially leading to potent and selective antiviral activity. This document provides detailed application notes and protocols for the evaluation of 2'-O-Methylguanosine analogs as inhibitors of viral RdRp.
Mechanism of Action of 2'-O-Methylguanosine Analogs
2'-O-Methylguanosine analogs function as nucleoside inhibitors that target the viral RdRp. After entering a host cell, the analog is phosphorylated by host cell kinases to its active 5'-triphosphate form. This active metabolite then competes with the natural guanosine (B1672433) triphosphate (GTP) for the active site of the viral RdRp.
Upon incorporation into the growing viral RNA strand, the 2'-O-methyl group can act as a non-obligate chain terminator. The presence of the methyl group at the 2' position of the ribose sugar can create steric hindrance within the RdRp active site, preventing the formation of a phosphodiester bond with the next incoming nucleotide triphosphate. This effectively halts the elongation of the viral RNA, inhibiting viral replication. Some 2'-methyl analogs have been shown to be potent inhibitors of viruses like the Hepatitis C virus (HCV).[2]
Data Presentation: Antiviral Activity of 2'-C-Methylguanosine Analogs
The following tables summarize the quantitative data on the antiviral efficacy of 2'-C-methylguanosine analogs, which share the key 2'-modification with 2'-O-Methylguanosine. The data is derived from in vitro and clinical studies against Hepatitis C Virus (HCV).
Table 1: In Vitro Activity of INX-189 (a 2'-C-Methylguanosine Prodrug) against HCV
| Compound | Assay Type | Virus Genotype | EC50 (nM) | EC90 (nM) | Reference |
| INX-189 | HCV Replicon | 1b | 10 ± 6 | 40 | [3][4] |
| INX-189 (S282T mutant) | HCV Replicon | 1b | ~100 | 344 ± 170 | [3][4] |
Table 2: Clinical Trial Data for INX-189 in HCV-infected Patients (7-day treatment)
| Dose (once-daily) | Treatment Group | Median HCV RNA Reduction (log10 IU/mL) | Reference |
| 9 mg | Monotherapy | -0.64 | [5] |
| 25 mg | Monotherapy | -1.00 | [5] |
| 50 mg | Monotherapy | -1.47 | [5] |
| 100 mg | Monotherapy | -2.53 | [5][6] |
| 9 mg | Combination with Ribavirin | -0.75 | [5] |
| 25 mg | Combination with Ribavirin | -1.56 | [5] |
| 100 mg | Combination with Ribavirin | -3.79 | [6] |
Table 3: Cytotoxicity Profile of INX-189
| Cell Lines | Assay | Observation | Reference |
| HepG2 and CEM | Mitochondrial Toxicity Assay | No evidence of mitochondrial toxicity after 14 days of exposure. | [3] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This cell-based assay is used to determine the efficacy of a compound in inhibiting HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
G418 (Geneticin)
-
Test compound (2'-O-Methylguanosine analog)
-
Control compounds (e.g., a known HCV inhibitor and a vehicle control like DMSO)
-
96-well plates
-
Reagents for RNA extraction and quantitative reverse transcription PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase)
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and control compounds in DMEM. Remove the growth medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV RNA Replication:
-
qRT-PCR Method:
-
Lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Perform qRT-PCR to quantify the levels of HCV RNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
The reduction in HCV RNA levels in treated cells compared to the vehicle control indicates antiviral activity.
-
-
Reporter Gene Method (if applicable):
-
If the replicon contains a reporter gene like luciferase, lyse the cells and measure the reporter activity using a luminometer.
-
A decrease in reporter signal in treated cells compared to the vehicle control indicates inhibition of replication.
-
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 90% effective concentration (EC90) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that is toxic to the host cells.
Materials:
-
Huh-7 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro RdRp Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the triphosphate form of the analog to inhibit the activity of purified viral RdRp.
Materials:
-
Purified recombinant viral RdRp
-
RNA template and primer
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled or fluorescently labeled NTP
-
Triphosphate form of the 2'-O-Methylguanosine analog
-
Reaction buffer
-
Quenching solution (e.g., EDTA)
-
Method for product detection (e.g., gel electrophoresis and autoradiography, or a fluorescence-based plate reader)
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the purified RdRp, the RNA template/primer, and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the triphosphate form of the 2'-O-Methylguanosine analog.
-
Initiation of Reaction: Start the polymerase reaction by adding the mixture of NTPs (including the labeled NTP).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Product Analysis: Separate the RNA products by gel electrophoresis and visualize them by autoradiography (if using a radiolabel). Alternatively, if using a fluorescence-based assay, measure the signal using a plate reader.
-
Data Analysis: Quantify the amount of RNA product synthesized at each inhibitor concentration. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of Action of 2'-O-Methylguanosine Analogs.
Caption: Drug Discovery Workflow for RdRp Inhibitors.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitex Reports Positive Safety and Antiviral Data from Its Phase 1b Study of HCV Nucleotide Inhibitor INX-189 [natap.org]
- 6. New Data Reported on INX-189, HCV Nucleotide [natap.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-O-Methylguanosine-d3
Welcome to the technical support center for the synthesis of 2'-O-Methylguanosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this isotopically labeled nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges include achieving regioselective 2'-O-methylation over other potential methylation sites (3'-O, N7, N1, N2), preventing side reactions, and ensuring a high level of deuterium (B1214612) incorporation. The low solubility of guanosine (B1672433) and its derivatives can also pose experimental difficulties.
Q2: Which deuterated methylating agents are suitable for this synthesis?
A2: Deuterated methyl iodide (CD₃I) and deuterated diazomethane (B1218177) (CD₂N₂) are commonly employed. The choice of reagent often depends on the overall synthetic strategy, including the use of protecting groups and catalysts.
Q3: How can I improve the regioselectivity of the 2'-O-methylation?
A3: Regioselectivity can be enhanced through several strategies. One common approach is the use of a temporary protecting group for the 3' and 5'-hydroxyl groups, such as a silyl-based protecting group like methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂), which sterically hinders the 3'-position and favors methylation at the 2'-position.[1] Another method involves using a catalyst like stannous chloride (SnCl₂) with diazomethane, where reaction conditions can be optimized to favor 2'-O-methylation.[2][3]
Q4: What is the expected impact of using a deuterated methylating agent on reaction kinetics?
A4: A kinetic isotope effect (KIE) may be observed, where the C-D bond, being stronger than a C-H bond, can lead to a slower reaction rate. This might necessitate longer reaction times or slightly more forcing conditions to achieve complete conversion compared to the non-deuterated synthesis.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product and any side products. Mass spectrometry can be used to confirm the incorporation of the deuterated methyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient deuterated methylating agent. - Degradation of starting material or product. - Issues with protecting groups (if used). | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize temperature and reaction time; consider a slight increase to overcome the kinetic isotope effect. - Ensure the deuterated methylating agent is of high quality and used in appropriate stoichiometry. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. - If using protecting groups, ensure their stability under the reaction conditions and complete removal during deprotection. |
| Formation of Multiple Products (Low Regioselectivity) | - Methylation at other positions (3'-O, N7, N1, N2). - Di-methylation at both 2'- and 3'-hydroxyls. | - Employ a 3',5'-O-protecting group strategy to enhance 2'-O-selectivity. - Optimize the reaction conditions (e.g., temperature, solvent, catalyst concentration) to favor 2'-O-methylation. - Carefully control the stoichiometry of the deuterated methylating agent to minimize di-methylation. |
| Incomplete Deprotection | - Inefficient deprotection reagent or conditions. | - Ensure the deprotection reagent (e.g., TBAF for silyl (B83357) groups) is fresh and used in sufficient excess. - Optimize deprotection time and temperature. |
| Difficulty in Product Purification | - Co-elution of product with starting material or isomers. - Low solubility of the product. | - Utilize high-resolution purification techniques such as preparative HPLC or column chromatography with a suitable stationary and mobile phase. - For poorly soluble compounds, crystallization can be an effective purification method.[2][3] |
| Low Deuterium Incorporation | - Presence of protic impurities in the reaction mixture. - Use of a non-deuterated methylating agent as a contaminant. | - Ensure all solvents and reagents are anhydrous. - Verify the isotopic purity of the deuterated methylating agent. |
Data Presentation
Table 1: Comparison of Reported Yields for 2'-O-Methylguanosine Synthesis (Non-Deuterated)
| Method | Methylating Agent | Protecting Group Strategy | Yield (%) | Reference |
| Stannous Chloride Catalyzed | Diazomethane | None (from 2-aminoadenosine (B16350) precursor) | 98 | [2][3] |
| Silyl Protection | Methyl Chloride | 3',5'-O-MDPS | High (not quantified) | [1] |
| Silver Oxide Mediated | Methyl Iodide | 3',5'-O-TIPDS on a precursor | High (not quantified) | |
| Diazomethane/SnCl₂ | Diazomethane | 5'-O-MMTr on N²-isobutyrylguanosine | 30 (for 2'-isomer) |
Note: Yields for the deuterated synthesis may be slightly lower due to the kinetic isotope effect and potential for side reactions.
Experimental Protocols
Method 1: Synthesis via a 3',5'-O-Protected Intermediate (Adapted for Deuteration)
This method utilizes a silyl protecting group to enhance regioselectivity for 2'-O-methylation.
Step 1: Protection of 3',5'-Hydroxyl Groups
-
Suspend guanosine in anhydrous pyridine.
-
Add methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the 3',5'-O-MDPS-guanosine intermediate by silica (B1680970) gel chromatography.
Step 2: Deuterated Methylation
-
Dissolve the protected guanosine in anhydrous THF.
-
Cool the solution to -78 °C and add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS).
-
Add deuterated methyl iodide (CD₃I) and allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.
-
Purify the 2'-O-(methyl-d3)-3',5'-O-MDPS-guanosine by silica gel chromatography.
Step 3: Deprotection
-
Dissolve the methylated intermediate in THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir at room temperature until deprotection is complete as monitored by TLC.
-
Evaporate the solvent and purify the final product, this compound, by crystallization or preparative HPLC.
Method 2: Stannous Chloride-Catalyzed Deuterated Methylation (Adapted)
This method avoids protecting groups but may require more careful optimization of reaction conditions to achieve high regioselectivity. It often proceeds via a more soluble 2-aminoadenosine precursor.
Step 1: Preparation of 2-amino-9-(β-D-ribofuranosyl)purine
This precursor can be synthesized from guanosine.
Step 2: Regioselective 2'-O-Deuteromethylation
-
Dissolve 2-amino-9-(β-D-ribofuranosyl)purine in an appropriate solvent (e.g., DME).
-
Add a stoichiometric amount of stannous chloride (SnCl₂).
-
Heat the mixture briefly (e.g., 50 °C for 1 minute).[2]
-
Immediately add a solution of deuterated diazomethane (CD₂N₂) in an ethereal solvent.
-
Monitor the reaction by TLC for the formation of the 2'-O-(methyl-d3) intermediate.
Step 3: Enzymatic Conversion to this compound
-
Isolate the 2'-O-(methyl-d3)-2-aminoadenosine intermediate.
-
Treat the intermediate with adenosine (B11128) deaminase to efficiently convert it to the desired this compound.[2][3]
-
The product often crystallizes from the reaction mixture and can be isolated by filtration.[2][3]
Visualizations
Caption: Synthesis workflow using a protecting group strategy.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Quantification of 2'-O-Methylguanosine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2'-O-Methylguanosine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the modified nucleoside 2'-O-Methylguanosine. In a SIL internal standard, one or more atoms are replaced with their heavier stable isotopes; in this case, three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612) (d3). It is considered the "gold standard" for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), because it is chemically identical to the analyte of interest (2'-O-Methylguanosine). This chemical identity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the primary challenges in the quantification of this compound?
A2: The main challenges include:
-
Isotopic Exchange (Back-Exchange): The deuterium atoms on the internal standard can be replaced by hydrogen atoms from the sample matrix or solvents.[1][2] This can lead to a decreased signal for the internal standard and an artificially inflated signal for the analyte.[1]
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[3][4][5] This can affect the accuracy and precision of the quantification.
-
Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the non-labeled analyte. However, a phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated compound to elute slightly earlier, potentially exposing it to different matrix effects than the analyte.[6]
-
Purity of the Internal Standard: The this compound standard must be of high isotopic and chemical purity to avoid interference with the quantification of the analyte.[6]
Q3: How can I minimize isotopic back-exchange of the deuterium labels?
A3: To minimize back-exchange, consider the following:
-
Control pH: Isotopic exchange is often catalyzed by acidic or basic conditions.[2] Maintaining a neutral or slightly acidic pH during sample preparation and analysis can help stabilize the deuterium labels.[2]
-
Low-Temperature Storage: Store samples and standards at low temperatures (e.g., -80°C) to reduce the rate of chemical reactions, including isotopic exchange.[1]
-
Limit Exposure to Protic Solvents: While unavoidable in reversed-phase chromatography, minimize the time the sample spends in protic solvents at elevated temperatures.
Q4: What are the expected fragmentation patterns for 2'-O-Methylguanosine in positive ion mode ESI-MS/MS?
A4: In positive ion mode, guanosine (B1672433) and its derivatives typically show a characteristic fragmentation pattern. The most prominent fragment ion results from the cleavage of the glycosidic bond between the ribose sugar and the guanine (B1146940) base, leading to the formation of a protonated guanine ion (m/z 152).[7] Other minor fragments may arise from the loss of water or other small neutral molecules from the sugar moiety.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity
| Possible Cause | Suggested Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient profile, and column temperature. For nucleosides, a reversed-phase C18 column is commonly used.[8][9] |
| Matrix Effects (Ion Suppression) | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[3] Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[3][6] |
| Poor Ionization Efficiency | Optimize mass spectrometer source parameters, such as spray voltage, gas flows, and temperature.[10] Ensure the mobile phase pH is compatible with efficient ionization of 2'-O-Methylguanosine. |
Issue 2: High Variability in Quantitative Results (%CV > 15%)
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard addition. Automate sample preparation steps if possible. |
| Isotopic Back-Exchange of Internal Standard | Review the sample handling and storage conditions (pH, temperature) to minimize exchange.[1][2] If exchange is suspected, analyze the isotopic distribution of the internal standard over time.[2] |
| Differential Matrix Effects | Optimize chromatography to ensure co-elution of the analyte and internal standard.[6] If co-elution cannot be achieved, a different internal standard (e.g., ¹³C or ¹⁵N labeled) may be necessary. |
| Carryover | Optimize the autosampler wash procedure with a strong solvent to remove residual analyte and internal standard between injections. |
Quantitative Data
The following tables present hypothetical but realistic quantitative data for a typical LC-MS/MS assay for 2'-O-Methylguanosine in human plasma, validated according to regulatory guidelines.[11]
Table 1: Calibration Curve for 2'-O-Methylguanosine in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.00 | 1.02 | 102.0 | 5.8 |
| 2.50 | 2.45 | 98.0 | 4.2 |
| 10.0 | 10.3 | 103.0 | 3.5 |
| 50.0 | 48.9 | 97.8 | 2.1 |
| 250 | 255 | 102.0 | 1.8 |
| 750 | 740 | 98.7 | 2.5 |
| 1000 | 995 | 99.5 | 3.1 |
Table 2: Inter-day and Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 1.04 | 104.0 | 6.2 | 1.05 | 105.0 | 7.5 |
| LQC | 3.00 | 2.95 | 98.3 | 4.5 | 2.98 | 99.3 | 5.8 |
| MQC | 400 | 410 | 102.5 | 3.1 | 405 | 101.3 | 4.2 |
| HQC | 800 | 790 | 98.8 | 2.8 | 795 | 99.4 | 3.9 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
2'-O-Methylguanosine: m/z 298.1 -> 152.1
-
This compound: m/z 301.1 -> 152.1
-
Visualizations
Caption: Bioanalytical workflow for 2'-O-Methylguanosine quantification.
Caption: Troubleshooting workflow for matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2'-O-Methylguanosine-d3 during sample preparation
Welcome to the technical support center for 2'-O-Methylguanosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
2'-O-Methylguanosine is a naturally occurring modified nucleoside found in tRNA and other RNA molecules.[1] The "-d3" designation indicates that the three hydrogen atoms on the 2'-O-methyl group have been replaced with deuterium, creating a stable isotope-labeled version. This labeled analog is commonly used as an internal standard in quantitative mass spectrometry-based analyses, such as LC-MS, to accurately measure the concentration of endogenous 2'-O-Methylguanosine in biological samples.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be handled and stored correctly. The solid form is known to be hygroscopic, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a dry environment. For short-term storage, 2-8°C is acceptable, but for long-term stability, -20°C is recommended.[3]
Q3: Is this compound stable in aqueous solutions?
While the compound is generally stable under standard ambient conditions, its stability in aqueous solutions can be influenced by temperature and pH.[4] For in vivo experiments, it is best practice to prepare fresh working solutions and use them on the same day.[1] Repeated freeze-thaw cycles of stock solutions should be avoided, as this can lead to degradation of nucleosides.[5][6] A systematic study on modified nucleosides revealed that many can undergo temperature-dependent decay in aqueous solutions over time.[4]
Q4: What are the main factors that can cause degradation of this compound during sample preparation?
Several factors can contribute to the degradation of modified nucleosides like this compound:
-
Extreme pH: Both highly acidic and highly alkaline conditions can promote hydrolysis or other chemical rearrangements.[7][8] Acidic pH is known to increase the decomposition of certain nucleosides.[8]
-
Temperature: Elevated temperatures during sample processing (e.g., evaporation steps) can accelerate degradation.[4]
-
Enzymatic Activity: Contaminating nucleases or phosphatases in biological samples can enzymatically degrade the analyte. Proper quenching and extraction procedures are crucial to mitigate this.[7][9]
-
Oxidation: Reactive oxygen species can cause oxidative damage to guanosine (B1672433) moieties.[10] It is important to minimize sample exposure to air and light and consider adding antioxidants if necessary.
-
Repeated Freeze-Thaw Cycles: This process can physically damage the molecule and should be minimized.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or Inconsistent Analyte Signal in LC-MS Analysis
Q: My LC-MS signal for this compound is lower than expected or varies significantly between replicates. What are the potential causes?
A: This issue can stem from several stages of the analytical process.
-
Analyte Degradation: The most common cause is degradation during sample storage or preparation. Review the storage conditions, pH of your buffers, and temperature used during processing. Ensure you are minimizing freeze-thaw cycles.[5]
-
Matrix Effects: Components from the biological matrix can co-elute with your analyte and suppress its ionization in the mass spectrometer, leading to a lower signal.[9] Improving the sample cleanup procedure (e.g., optimizing solid-phase extraction) can help reduce these effects.[9]
-
Suboptimal Instrument Conditions: Ensure that the mass spectrometer parameters (e.g., collision energy, source temperature) are optimized for this compound.
-
Inconsistent Pipetting: As an internal standard, precise and accurate addition to each sample is critical. Calibrate your pipettes and ensure consistent technique.
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Q: I am observing unexpected peaks in my chromatogram that may be related to this compound. What are these, and how can I prevent them?
A: Unexpected peaks are often degradation products or adducts.
-
Degradation Products: Depending on the conditions, you might be observing products of hydrolysis (cleavage of the glycosidic bond to yield guanine) or other chemical modifications.[4][11] Maintaining neutral pH and low temperatures during sample preparation is key to prevention.[8][9]
-
Salt Adducts: In electrospray ionization (ESI) mass spectrometry, analytes can form adducts with salts present in the mobile phase or sample (e.g., sodium [M+Na]+, potassium [M+K]+).[9] This splits the analyte signal across multiple ions, reducing the intensity of the desired protonated molecule [M+H]+. Using high-purity solvents and reducing salt concentration in the final sample can minimize adduct formation.
Issue 3: Poor Recovery After Sample Extraction
Q: My recovery of this compound is low after solid-phase extraction (SPE) or other cleanup steps. How can I improve this?
A: Low recovery is typically an issue with the extraction methodology.
-
Incorrect SPE Sorbent: Ensure the SPE sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for the physicochemical properties of this compound.
-
Suboptimal Wash/Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover it from the sorbent. Systematically optimize the solvent composition and pH for each step.
-
Incomplete Lysis/Extraction: For cellular or tissue samples, ensure the initial homogenization and lysis steps are sufficient to release the analyte from the biological matrix.
Data Summary Tables
Table 1: Summary of Recommended Storage Conditions
| Condition | Solid Form | Stock Solution (in organic solvent) | Aqueous Working Solution |
| Temperature | -20°C or 2-8°C[3] | -20°C or -80°C | Prepare fresh; use immediately[1] |
| Environment | Dry, protected from light | Tightly sealed vial, protected from light | On ice, protected from light |
| Notes | Compound is hygroscopic. | Minimize freeze-thaw cycles.[5] | Avoid prolonged storage. |
Table 2: General Stability of Modified Nucleosides at Various pH and Temperatures
| Condition | General Stability | Key Considerations |
| Acidic pH (pH < 5) | Reduced stability | Risk of hydrolytic degradation of the N-glycosidic bond increases significantly.[8] |
| Neutral pH (pH 6-8) | Generally stable | Optimal range for most sample preparation steps.[8] |
| Alkaline pH (pH > 8) | Reduced stability | Can promote other forms of chemical degradation, such as deamination for certain nucleosides.[7] |
| Low Temperature (2-8°C) | Good for short-term | Slows degradation but may not prevent it entirely over long periods.[4] |
| Elevated Temperature (>37°C) | Poor | Significantly accelerates chemical and enzymatic degradation.[4][8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Allow Solid Compound to Equilibrate: Before opening, let the vial of solid this compound warm to room temperature to prevent condensation.
-
Prepare Stock Solution: Dissolve the solid in a suitable solvent (e.g., DMSO, Methanol, or nuclease-free water) to a high concentration (e.g., 1 mg/mL). Use volumetric flasks for accuracy. This stock solution should be stored at -20°C or -80°C.
-
Prepare Intermediate and Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution using the appropriate assay buffer or mobile phase to create calibration standards and the internal standard working solution.
-
Handling: Always use nuclease-free water and consumables to prevent enzymatic degradation.[12] Keep all solutions on ice during use.
Protocol 2: General Protocol for Extraction from Biological Matrices (e.g., Plasma)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each plasma sample, vortex briefly.
-
Protein Precipitation: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Avoid disturbing the protein pellet.
-
Evaporation (Optional): If needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (<30°C).
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before injection.
Visual Guides: Workflows and Pathways
Caption: General experimental workflow for the quantification of 2'-O-Methylguanosine using a deuterated internal standard.
Caption: Potential factors leading to the degradation of this compound during sample processing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-O-Methyl Guanosine-d3 | CymitQuimica [cymitquimica.com]
- 3. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bionano.com [bionano.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. guanosine nucleotides degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting poor signal intensity of 2'-O-Methylguanosine-d3 in NMR
Technical Support Center: 2'-O-Methylguanosine-d3 Analysis
Welcome to the technical support center for NMR analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor signal intensity during NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the NMR signal for my deuterated compound, this compound, inherently weaker than its protonated analog?
A1: There are several intrinsic physical reasons for this observation:
-
Magnetogyric Ratio: The magnetogyric ratio (γ) of deuterium (B1214612) (²H) is about 6.5 times smaller than that of a proton (¹H).[1] Since signal intensity is proportional to γ³, the inherent sensitivity of ²H is significantly lower than ¹H.
-
Quadrupolar Nucleus: Deuterium has a nuclear spin of I=1, making it a quadrupolar nucleus. This property can lead to faster relaxation and broader signal lines compared to spin I=1/2 nuclei like ¹H, which further reduces the apparent signal height.[1]
-
Low Natural Abundance: While your compound is isotopically labeled, it's important to remember that the natural abundance of ²H is only 0.016%, making enriched samples essential for detection.[2]
Q2: I am running a ¹H NMR spectrum. Why is a signal I expect to see missing or significantly reduced?
A2: This is the expected and desired outcome of isotopic labeling. The "-d3" in this compound indicates that three hydrogen atoms have been replaced with deuterium atoms at the 2'-O-Methyl position. Consequently, the corresponding signal in the ¹H NMR spectrum will be absent, which is a useful technique for simplifying complex spectra and making assignments.[2]
Q3: What are the most common causes of poor signal intensity for an isotopically labeled compound?
A3: Poor signal-to-noise (S/N) is a frequent challenge that can almost always be traced back to two main areas:
-
Sample Preparation: This is the most common source of poor quality NMR spectra.[3] Issues include insufficient analyte concentration, poor solubility, the presence of particulate matter, or paramagnetic impurities.[1][3][4]
-
Spectrometer & Experimental Parameters: Sub-optimal instrument settings can severely degrade signal quality.[1] This includes poor magnetic field homogeneity (shimming), incorrect pulse widths, insufficient number of scans, or improper probe tuning.[1][3]
Q4: How can I optimize my sample preparation to improve the signal?
A4: Meticulous sample preparation is critical. Key areas to focus on are:
-
Concentration: Signal intensity is directly proportional to the concentration of the analyte.[3] For less sensitive nuclei like ²H, a higher concentration is necessary compared to ¹H NMR. If solubility allows, prepare a more concentrated sample.
-
Solubility & Purity: Ensure your sample is fully dissolved. Suspended particles distort the magnetic field, leading to broad lines and reduced signal intensity.[1][5][6] Always filter your sample directly into the NMR tube. This can be done using a pipette with a small plug of glass wool or a syringe filter.[5][6]
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause extreme line broadening and a dramatic loss of signal.[1][4] Ensure all glassware is scrupulously clean.
-
Solvent Choice:
-
For direct observation of the ²H signal , you should dissolve your sample in a non-deuterated (protonated) solvent to avoid a massive solvent signal at the deuterium frequency.[1]
-
For observing the remaining protons in a ¹H experiment , use a high-purity deuterated solvent to minimize residual solvent peaks.[5][6][7]
-
-
NMR Tube Quality: Use clean, high-quality NMR tubes free from scratches.[4][8] Even new tubes should be cleaned before use.[4]
Q5: Which experimental parameters should I focus on optimizing on the spectrometer?
A5: Several key parameters can be adjusted to significantly boost your signal:
-
Tuning and Matching: Before any experiment, ensure the NMR probe is correctly tuned and matched to the deuterium frequency.[1] This ensures efficient transfer of radiofrequency power to your sample.
-
Shimming: The magnetic field must be homogeneous across your sample.[3] Perform an automated shimming routine, and if necessary, manually optimize the shims to achieve a sharp, symmetrical lock signal.
-
Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[1] To double the S/N, you must quadruple the number of scans. This is often the most straightforward way to improve a weak signal.
-
Pulse Width: Ensure you are using the correct 90° pulse width calibrated for deuterium on your specific probe. An incorrect pulse width leads to inefficient excitation and signal loss.[1]
-
Relaxation Delay (D1): This delay between scans allows the nuclei to return to equilibrium. While quadrupolar nuclei often have short relaxation times (T1), setting D1 too short can lead to signal saturation and reduced intensity. A D1 of 1-2 seconds is a reasonable starting point.[3]
Troubleshooting Guides & Protocols
Troubleshooting Workflow for Poor Signal Intensity
If you are experiencing a weak signal, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting poor NMR signal intensity.
Protocol 1: High-Quality NMR Sample Preparation
This protocol outlines the steps for preparing an optimal NMR sample to maximize signal intensity.
-
Weigh Analyte: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[5] For a ²H experiment, aim for the higher end of this range if solubility permits.
-
Select Solvent:
-
For a ²H NMR experiment , choose a suitable high-purity protonated solvent (e.g., DMSO, Methanol).
-
For a ¹H NMR experiment , choose a high-purity deuterated solvent (e.g., DMSO-d6, CD₃OD).[6]
-
-
Add Solvent: Using a calibrated pipette, add 0.6–0.7 mL of the chosen solvent to the vial.[3][4] This volume corresponds to a sample depth of 4-5 cm in a standard 5 mm NMR tube.[3]
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3] A visual inspection against a bright light should show no suspended particles.
-
Filter Sample: Take a clean Pasteur pipette and tightly pack a small plug of glass wool or Kimwipe into the narrow section.[4][5] Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.
-
Cap and Clean: Cap the NMR tube securely and label it clearly.[4] Wipe the outside of the tube with a lint-free tissue (e.g., wetted with acetone) to remove any fingerprints or dirt.[8]
-
Positioning: Insert the NMR tube into a spinner turbine and use the spectrometer's depth gauge to ensure it is positioned correctly within the probe.[3]
Quantitative Data & Parameters
Factors Influencing Signal-to-Noise
The final signal-to-noise ratio (S/N) in your spectrum is a result of several competing factors. Optimizing the positive factors while minimizing the negative ones is key to a successful experiment.
Caption: Key experimental factors that increase or decrease the Signal-to-Noise (S/N) ratio.
Data Tables
Table 1: Recommended Starting Acquisition Parameters for ²H NMR
| Parameter | Symbol | Recommended Value | Notes |
|---|---|---|---|
| Pulse Width | P1 | Calibrated 90° value | An incorrect pulse width will cause inefficient excitation and signal loss.[1] |
| Number of Scans | NS | ≥ 256 | S/N increases with the square root of NS. Increase as needed.[1] |
| Relaxation Delay | D1 | 1.0 - 2.0 seconds | Allows for sufficient relaxation between pulses to avoid saturation.[3] |
| Acquisition Time | AQ | 1.0 - 3.0 seconds | Determines the digital resolution of the spectrum. |
| Receiver Gain | RG | Auto-set | The instrument should automatically set this to avoid detector overload.[3] |
Table 2: General Analyte Concentration Guidelines for NMR
| Nucleus Observed | Typical Concentration Range | Rationale |
|---|---|---|
| ¹H (Proton) | 5 - 25 mg / 0.7 mL | High natural abundance and sensitivity allow for lower concentrations.[3][5] |
| ¹³C / ²H | 10 - 50+ mg / 0.7 mL | Lower intrinsic sensitivity requires a significantly higher concentration to achieve adequate S/N.[3] |
References
Technical Support Center: Purification of Synthetic 2'-O-Methylguanosine-d3
Welcome to the technical support center for the purification of synthetic 2'-O-Methylguanosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound?
A1: The primary methods for purifying this compound are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, and crystallization.[1][2] Column chromatography using silica (B1680970) gel can also be employed, often as an initial purification step.[3]
Q2: What are the likely impurities in a crude synthesis of this compound?
A2: Common impurities include the isomeric byproduct, 3'-O-Methylguanosine, unreacted starting materials, and residual reagents from the synthesis.[4][5] Depending on the synthetic route, other potential impurities could arise from incomplete reactions or side reactions involving protecting groups.
Q3: Why is HPLC a preferred method for purifying modified nucleosides like this compound?
A3: HPLC offers high resolution and is effective in separating structurally similar molecules, such as the 2'-O-methyl and 3'-O-methyl isomers.[6] Reversed-phase HPLC, in particular, is well-suited for the separation of modified nucleosides.[7][8]
Q4: Can I use crystallization as a standalone purification method?
A4: Crystallization can be a highly effective method for obtaining high-purity 2'-O-Methylguanosine, especially if the crude product is relatively clean. In some synthetic routes, crystallization is sufficient to isolate the desired product without the need for chromatography.[9] However, for complex mixtures with multiple impurities, it may be used as a final polishing step after initial purification by another method like column chromatography.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
HPLC Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Suboptimal mobile phase composition.2. Product co-eluting with impurities.3. Product degradation on the column.4. Incomplete elution from the column. | 1. Optimize the gradient and/or the organic modifier concentration.2. Adjust the mobile phase pH or try a different column chemistry (e.g., C30 instead of C18).3. Ensure the mobile phase pH is within the stable range for the compound and the column (typically pH 2-8 for silica-based columns).4. Increase the percentage of organic solvent at the end of the gradient to ensure all compounds are eluted. |
| Peak Tailing | 1. Interaction of the analyte with active sites on the silica packing (silanols).2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a mobile phase with a lower pH to suppress silanol (B1196071) interactions. Consider using a column with end-capping.2. Reduce the amount of sample injected onto the column.3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Poor Separation of Isomers (2'-O-methyl vs. 3'-O-methyl) | 1. Insufficient column efficiency.2. Inadequate mobile phase selectivity. | 1. Use a longer column or a column with a smaller particle size.2. Optimize the mobile phase composition. A shallow gradient can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or buffer systems. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between runs.2. Fluctuations in mobile phase composition or temperature.3. Column degradation. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.3. Replace the column if performance continues to degrade. |
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated.2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation.2. Perform a preliminary purification step (e.g., silica gel chromatography) to remove significant impurities. |
| Oiling Out (Formation of a liquid instead of solid) | 1. The compound is coming out of solution above its melting point.2. High concentration of impurities. | 1. Add a small amount of additional solvent to redissolve the oil, then allow it to cool more slowly. Using a solvent system where the compound is less soluble can also help.2. Purify the crude material further before attempting crystallization. |
| Crystals are Too Small or Form Too Quickly | 1. The solution is too supersaturated, leading to rapid nucleation. | 1. Add a small amount of solvent to redissolve some of the solid and allow for slower cooling. |
| Low Yield of Crystals | 1. Too much solvent was used.2. The compound has significant solubility in the chosen solvent even at low temperatures. | 1. If the mother liquor still contains a significant amount of product, it can be concentrated to obtain a second crop of crystals.2. Try a different solvent or a mixture of solvents where the compound has lower solubility when cold. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol provides a general procedure for the purification of this compound using a C18 reversed-phase column.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0) or Ammonium Acetate buffer
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95% Buffer A, 5% Buffer B). Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: Acetonitrile
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: 260 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 5% B (re-equilibration)
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the major peak, which should be the desired product.
-
Product Recovery: Combine the fractions containing the pure product. Remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Crystallization of this compound
This protocol describes a general method for the crystallization of this compound.
Materials:
-
Partially purified this compound
-
Various solvents for solubility testing (e.g., water, ethanol, methanol, ethyl acetate, hexane)
Procedure:
-
Solvent Screening: Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal crystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
Dissolution: In a clean flask, dissolve the this compound in the minimum amount of the chosen hot solvent (or the "good" solvent of a solvent pair).
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Solvent Pair: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Crystal Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Quantitative Data Summary
The following table provides a general comparison of the expected performance of different purification methods for modified nucleosides. The actual values for this compound may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput | Scalability |
| Reversed-Phase HPLC | >98 | 60-80 | Low | Moderate |
| Crystallization | >99 | 70-90 | High | High |
| Silica Gel Chromatography | 90-98 | 80-95 | Moderate | High |
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree for Low HPLC Yield
Caption: Decision tree for troubleshooting low yield in HPLC purification.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. ualberta.ca [ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
Technical Support Center: Quantification of 2'-O-Methylguanosine-d3
Welcome to the technical support center for the quantification of 2'-O-Methylguanosine and its deuterated internal standard, 2'-O-Methylguanosine-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] Ion suppression, a decrease in the analyte's signal, is the more common effect.[1][4] This phenomenon can adversely affect the accuracy, precision, and sensitivity of the quantification of 2'-O-Methylguanosine.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification by comparing the analyte-to-IS ratio.[1][7]
Q2: Why am I observing low signal intensity for this compound even at high concentrations?
A2: Significant ion suppression is the most likely cause. This can happen when co-eluting matrix components compete with your analyte for ionization.[1][8] Phospholipids (B1166683) are a major cause of ion suppression in biological samples like plasma.[4] To confirm this, you can perform a post-column infusion experiment. To address this, optimizing your sample preparation to remove these interfering components is the most effective strategy.[1][4][9]
Q3: My results show high variability between replicate injections. What could be the cause?
A3: High variability can stem from inconsistent matrix effects.[10] If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also change, leading to poor reproducibility. Other potential causes include issues with the LC system, such as inconsistent injection volumes, or a contaminated ion source.[8] Employing a robust sample preparation method and using a SIL-IS like this compound should help to mitigate this variability.[11]
Q4: Can the choice of internal standard affect my results?
A4: Absolutely. The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound for 2'-O-Methylguanosine quantification.[7][12] This is because it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[7] Using a structural analog as an internal standard can be an alternative, but it may not compensate for matrix effects as effectively as a SIL-IS.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Contamination | Buildup of matrix components on the analytical column can lead to poor peak shape.[8] Solution: Implement a more rigorous sample cleanup procedure (e.g., Solid-Phase Extraction) and use a guard column. |
| Inappropriate Mobile Phase | The pH or organic composition of the mobile phase may not be optimal. Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the gradient to ensure better separation from interfering matrix components.[10] |
| Injection Solvent Effects | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[8] Solution: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase. |
Issue 2: Significant Ion Suppression
Assessment & Mitigation Strategies:
| Strategy | Description |
| Qualitative Assessment: Post-Column Infusion | A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.[13][14] |
| Quantitative Assessment: Post-Extraction Spike | The response of this compound in a post-extraction spiked blank matrix is compared to its response in a neat solution. The ratio of these responses is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[13][14] |
| Mitigation: Sample Preparation | The most effective way to reduce matrix effects is to remove interfering components.[4][9] Techniques include Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) .[1][4] |
| Mitigation: Chromatographic Separation | Optimize the LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or using a different column chemistry.[1][9] |
| Mitigation: Change Ionization Technique | Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[6][14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for removing phospholipids and other interferences from plasma samples prior to LC-MS/MS analysis of 2'-O-Methylguanosine.
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup: Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infusion: Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Injection: While the standard is being infused, inject a blank matrix sample that has been subjected to your sample preparation procedure.
-
Analysis: Monitor the signal of the infused standard. Any significant drop in the signal indicates the elution of interfering components from the matrix, signifying a region of ion suppression.
Visualizations
Caption: A typical experimental workflow for the quantification of 2'-O-Methylguanosine using a deuterated internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate results in this compound quantification.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2'-O-Methylguanosine-d3 Labeled Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-Methylguanosine-d3 (2'-OMeG-d3) labeled oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing the stability of these valuable molecules.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the stability of your this compound labeled oligonucleotides.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid degradation of oligonucleotide in serum or cell culture media. | Nuclease contamination. | Use nuclease-free water, buffers, and tips. Work in a clean environment. Consider adding a nuclease inhibitor to your media. For RNA work, an RNase-free environment is critical.[1] |
| Inherent instability of the oligonucleotide sequence. | Flank the 2'-OMeG-d3 modification with additional stabilizing modifications, such as phosphorothioate (B77711) (PS) linkages, at the 3' and 5' ends to protect against exonuclease degradation.[2][3] | |
| Suboptimal storage conditions. | Store oligonucleotides at -20°C or below in a buffered solution (e.g., TE buffer, pH 7.5-8.0) to minimize acid-catalyzed depurination.[1][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4][5] | |
| Inconsistent results in stability assays. | Variability in experimental conditions. | Standardize protocols for serum stability assays, including serum concentration, incubation time, and temperature.[6] |
| Issues with analytical methods (HPLC, Mass Spectrometry). | Ensure proper column selection, mobile phase composition, and temperature for HPLC analysis.[7][8] For mass spectrometry, optimize ionization and fragmentation parameters for accurate detection of the parent oligonucleotide and its degradation products.[9][10] | |
| Mycoplasma contamination in cell cultures. | Test cell cultures for mycoplasma contamination, as some species are known to produce nucleases that can degrade modified oligonucleotides.[10][11] | |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Presence of synthesis impurities. | Ensure high-purity synthesis and purification of the oligonucleotide. Analyze the starting material to identify any pre-existing shorter or longer sequences ("shortmers" or "longmers").[10] |
| Formation of degradation products. | Characterize the degradation products using mass spectrometry to understand the degradation pathway (e.g., exonuclease cleavage, depurination).[9] | |
| Aggregation of oligonucleotides. | Analyze samples under denaturing conditions if aggregation is suspected. |
Frequently Asked Questions (FAQs)
General Stability and Handling
Q1: What are the primary factors that affect the stability of this compound labeled oligonucleotides?
A1: The stability of this compound labeled oligonucleotides is primarily influenced by:
-
Nuclease Degradation: Enzymes present in serum and cell culture media can cleave the phosphodiester backbone.[2]
-
Chemical Degradation: Acidic conditions can lead to depurination, while basic conditions can degrade RNA.[1]
-
Temperature: Higher temperatures accelerate both enzymatic and chemical degradation.[4]
-
Storage Conditions: The choice of storage buffer and the number of freeze-thaw cycles can impact long-term stability.[4][5]
Q2: How should I store my this compound labeled oligonucleotides for optimal stability?
A2: For long-term storage, it is recommended to store your oligonucleotides at -20°C or -80°C.[1] Storing them in a slightly basic buffer, such as Tris-EDTA (TE) buffer (pH 7.5-8.0), is preferable to water, as water can be slightly acidic and lead to depurination over time.[1][4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes.[4][5]
Impact of Modifications on Stability
Q3: How does the 2'-O-Methyl modification enhance oligonucleotide stability?
A3: The methyl group at the 2' position of the ribose sugar provides steric hindrance, which protects the adjacent phosphodiester bond from cleavage by nucleases.[2] This modification significantly increases the resistance of the oligonucleotide to degradation by endonucleases.[3]
Q4: Does the deuterium (B1214612) (d3) labeling on the 2'-O-Methyl group affect the stability of the oligonucleotide?
A4: While direct experimental data on the stability of this compound labeled oligonucleotides is limited, the presence of deuterium is expected to have a stabilizing effect due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For a reaction where this bond is cleaved or its vibrational state is altered in the transition state, the reaction rate will be slower for the deuterated compound. In the context of enzymatic degradation, if the nuclease interacts with the 2'-O-methyl group during the cleavage process, the d3-label could slightly slow down the rate of degradation, thereby enhancing stability. However, this effect is likely to be modest compared to the overall protection afforded by the 2'-O-Methyl modification itself.
Q5: How does the stability of 2'-O-Methyl modified oligonucleotides compare to those with phosphorothioate (PS) modifications?
A5: Both 2'-O-Methyl and phosphorothioate modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides.[2] Phosphorothioate modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, provide robust protection against both endo- and exonucleases.[2][3] 2'-O-Methyl modifications are highly effective against endonucleases but may require additional modifications, such as PS linkages at the ends of the oligonucleotide, for complete protection against exonucleases.[2]
Quantitative Comparison of Common Stabilizing Modifications
| Modification | Mechanism of Nuclease Resistance | Relative Half-Life in Serum (Compared to Unmodified) | Key Considerations |
| Unmodified DNA/RNA | None | 1x | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) | Substitution of a non-bridging oxygen with sulfur in the phosphate backbone, hindering nuclease binding and cleavage.[2] | 10-50x | Can introduce chirality at the phosphorus center, which may affect properties. High levels of PS modification can sometimes lead to toxicity.[3] |
| 2'-O-Methyl (2'-OMe) | Addition of a methyl group to the 2'-hydroxyl of the ribose, creating steric hindrance that protects the phosphodiester bond.[2] | 5-20x | Primarily protects against endonucleases. Often combined with other modifications for full protection.[3] |
| 2'-O-Methyl + 3'/5' PS caps | Combines the endonuclease resistance of 2'-OMe with the exonuclease protection of terminal PS linkages. | >50x | A common and effective strategy for significantly enhancing overall stability. |
Note: The relative half-life values are estimates and can vary depending on the specific oligonucleotide sequence, the biological matrix, and the experimental conditions.
Experimental Protocols & Visualizations
Serum Stability Assay Workflow
The following diagram illustrates a typical workflow for assessing the stability of your this compound labeled oligonucleotides in serum.
Detailed Methodologies
1. Serum Stability Assay using HPLC
This protocol provides a method to determine the half-life of a this compound labeled oligonucleotide in a serum matrix.
-
Materials:
-
This compound labeled oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water and TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Stop solution (e.g., EDTA-containing buffer)
-
HPLC system with a suitable column for oligonucleotide analysis (e.g., C18 reverse-phase)
-
Mobile phases (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile)
-
-
Procedure:
-
Prepare a stock solution of the oligonucleotide in TE buffer.
-
In a series of microcentrifuge tubes, mix the oligonucleotide with 50% FBS to a final desired concentration.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove a tube and add the stop solution to quench the reaction. Immediately place the sample on ice or freeze at -80°C.
-
Prior to HPLC analysis, precipitate proteins from the serum samples (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the oligonucleotide.
-
Analyze the supernatant by reverse-phase HPLC.
-
Integrate the peak corresponding to the full-length oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide versus time and calculate the half-life.
-
2. Degradation Product Analysis by Mass Spectrometry
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.
-
Materials:
-
Degraded oligonucleotide samples from the serum stability assay
-
LC-MS system (e.g., ESI-Q-TOF)
-
Appropriate LC column and mobile phases for oligonucleotide separation
-
-
Procedure:
-
Prepare the samples as described in the serum stability assay.
-
Inject the samples into the LC-MS system.
-
Separate the oligonucleotide and its degradation products using a suitable LC gradient.
-
Acquire mass spectra for the eluting peaks.
-
Analyze the mass spectra to determine the molecular weights of the degradation products.
-
Based on the mass differences from the parent oligonucleotide, identify the nature of the degradation (e.g., loss of a specific number of nucleotides from the 3' or 5' end).
-
Signaling Pathways and Logical Relationships
Nuclease Degradation Pathways of an Oligonucleotide
The following diagram illustrates the primary enzymatic degradation pathways for a linear oligonucleotide.
Logical Flow for Troubleshooting Oligonucleotide Instability
This diagram provides a logical approach to troubleshooting unexpected degradation of your oligonucleotides.
References
- 1. Kinetic isotope effects for RNA cleavage by 2'-O- transphosphorylation: Nucleophilic activation by specific base - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Use of fully modified 2′-O-methyl antisense oligos for loss-of-function studies in vertebrate embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. lcms.cz [lcms.cz]
- 9. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2'-O-Methylguanosine-d3 Metabolic Labeling
Welcome to the technical support center for 2'-O-Methylguanosine-d3 (2'-O-MeG-d3) metabolic labeling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in metabolic labeling?
A1: this compound (2'-O-MeG-d3) is a stable isotope-labeled analog of the naturally occurring modified nucleoside, 2'-O-Methylguanosine. The deuterium (B1214612) (d3) label is on the methyl group. In metabolic labeling experiments, cells are cultured in media supplemented with 2'-O-MeG-d3. The cells' enzymatic machinery incorporates this labeled nucleoside into newly synthesized RNA. This allows for the differentiation and quantification of newly transcribed RNA from pre-existing RNA populations using mass spectrometry.[1] This technique is valuable for studying RNA synthesis, turnover, and the dynamics of 2'-O-methylation.
Q2: What are the primary advantages of using a stable isotope label like deuterium in this context?
A2: Stable isotope labeling offers several advantages over radioactive methods. It is safer, as it does not involve radioactive materials. Stable isotopes like deuterium (²H), ¹³C, or ¹⁵N are chemically similar to their lighter counterparts, so they behave almost identically in biological processes.[2] The mass difference introduced by the deuterium label allows for precise detection and quantification by mass spectrometry (MS), enabling the study of metabolic pathways and molecular turnover.[3][4]
Q3: How is the incorporation of 2'-O-MeG-d3 into RNA detected and quantified?
A3: The most common method for detecting and quantifying the incorporation of 2'-O-MeG-d3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] After exposing cells to the labeled compound, total RNA is extracted and enzymatically digested into individual nucleosides. These nucleosides are then separated by liquid chromatography and analyzed by a mass spectrometer. The mass spectrometer can distinguish between the unlabeled (d0) and the deuterium-labeled (d3) 2'-O-Methylguanosine based on their mass-to-charge ratio. By comparing the signal intensities of the labeled and unlabeled forms, the extent of incorporation can be accurately quantified.
Troubleshooting Guide
This guide addresses common issues encountered during 2'-O-MeG-d3 metabolic labeling experiments.
Low or No Incorporation of 2'-O-MeG-d3
Problem: After LC-MS/MS analysis, the signal for 2'-O-MeG-d3 is very low or undetectable.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Labeling Time | Increase the incubation time with 2'-O-MeG-d3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal labeling duration for your specific cell line and experimental goals. | Different cell lines have varying rates of nucleoside uptake and RNA synthesis. Longer incubation may be necessary to achieve detectable incorporation. |
| Suboptimal Labeling Concentration | Optimize the concentration of 2'-O-MeG-d3 in the cell culture medium. Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). | The optimal concentration can be cell-type dependent. Too low a concentration will result in poor incorporation, while excessively high concentrations may lead to cytotoxicity. |
| Poor Cellular Uptake | Ensure cells are healthy and in the logarithmic growth phase. Some cell types may have inefficient nucleoside transport. Consider using a different cell line if uptake is a persistent issue. | Healthy, actively dividing cells will have higher metabolic activity and are more likely to incorporate the labeled nucleoside. |
| Instability of 2'-O-MeG-d3 in Culture Medium | Prepare fresh labeling medium for each experiment. Minimize the exposure of the medium to light and elevated temperatures for extended periods.[6][7] | Although generally stable, prolonged incubation under certain conditions could potentially lead to degradation of the labeled nucleoside. |
High Background Signal or Contamination
Problem: The mass spectrometry data shows a high background signal, making it difficult to distinguish the labeled compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Contamination from Unlabeled Sources | Use high-purity reagents and sterile techniques. Analyze a sample of the cell culture medium without cells to check for contaminants that may co-elute with your analyte. | Contaminants in the medium or from handling can interfere with the MS analysis. |
| Natural Isotope Abundance | Utilize high-resolution mass spectrometry to clearly separate the isotopic peaks of the labeled and unlabeled compounds.[8] | The natural abundance of heavy isotopes in unlabeled molecules can contribute to background signals. High-resolution instruments can resolve these fine mass differences. |
| Incomplete RNA Digestion | Ensure complete enzymatic digestion of the RNA sample into individual nucleosides. Optimize the enzyme-to-substrate ratio and incubation time for the digestion protocol.[9] | Incomplete digestion can lead to a complex mixture of oligonucleotides that can create a high background and interfere with the quantification of the target nucleoside.[10] |
Cell Viability Issues
Problem: Cells show signs of stress, reduced proliferation, or death after the addition of 2'-O-MeG-d3.
| Potential Cause | Troubleshooting Step | Rationale |
| Cytotoxicity of the Labeled Compound | Perform a dose-response experiment to assess the cytotoxicity of 2'-O-MeG-d3 on your specific cell line. Use a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration.[11] | High concentrations of nucleoside analogs can sometimes be toxic to cells, interfering with normal cellular processes.[12][13] |
| Prolonged Incubation | If cytotoxicity is observed even at lower concentrations, try to shorten the labeling period while still aiming for detectable incorporation. | Long-term exposure to a foreign compound can induce cellular stress. |
Experimental Protocols
General Metabolic Labeling Protocol
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Labeling: Prepare the cell culture medium containing the desired final concentration of 2'-O-MeG-d3. Remove the old medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal time in a standard cell culture incubator.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization.
-
RNA Extraction: Extract total RNA from the cell pellet using a standard RNA extraction kit or protocol (e.g., TRIzol). Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to quantify the ratio of labeled (d3) to unlabeled (d0) 2'-O-Methylguanosine.
Visualizations
Experimental Workflow
References
- 1. 2'-O-Methyl Guanosine-d3 | CymitQuimica [cymitquimica.com]
- 2. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. lcms.cz [lcms.cz]
- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cytotoxic Effects of Vitamin D3 on Tumor Cell Lines" by Twana A. Mustafa and Iman M. Rasul [polytechnic-journal.epu.edu.iq]
- 13. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-O-Methylguanosine-d3 Incorporation
Welcome to the technical support center for 2'-O-Methylguanosine-d3 (2'-O-Me-G-d3) incorporation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating and analyzing this modified nucleoside in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated, labeled analog of 2'-O-Methylguanosine. The 2'-O-methylation is a common post-transcriptional modification found in various RNA molecules, including tRNA, rRNA, snRNA, and mRNA.[1][2][3] This modification can influence RNA stability, structure, and interactions with proteins. The deuterium (B1214612) labeling provides a distinct mass shift, making it a valuable tool for quantitative analysis of RNA metabolism, dynamics, and as an internal standard in mass spectrometry-based assays.[4] It is often used in the preparation of nucleoside derivatives that act as inhibitors of RNA-dependent RNA viral polymerases.[4]
Q2: What are the main advantages of incorporating 2'-O-methylated nucleotides into RNA oligonucleotides?
A2: Incorporating 2'-O-methylated nucleotides, such as 2'-O-Me-G-d3, offers several key advantages:
-
Nuclease Resistance: The 2'-O-methyl group provides significant resistance to cleavage by various ribonucleases (RNases) and DNases, increasing the stability of the RNA molecule.[5][6]
-
Enhanced Duplex Stability: It can increase the thermal stability (Tm) of RNA:RNA and RNA:DNA duplexes.[7]
-
Reduced Immunogenicity: For therapeutic applications like siRNAs, 2'-O-methylation can reduce off-target effects and decrease activation of the innate immune response.[2][3][7]
Q3: Is the synthesis of 2'-O-Me-G-d3 phosphoramidite (B1245037) and its incorporation into RNA straightforward?
A3: The synthesis of the 2'-O-methylguanosine phosphoramidite monomer itself is a complex and challenging multi-step process.[5] However, once the high-quality phosphoramidite is obtained, its incorporation into an oligonucleotide via automated solid-phase synthesis is generally straightforward and analogous to standard RNA synthesis protocols, typically requiring a coupling time of about 15 minutes.[5]
Troubleshooting Guides
Low Incorporation Efficiency During Oligonucleotide Synthesis
Problem: I am observing low coupling efficiency for 2'-O-Me-G-d3 during solid-phase RNA synthesis.
| Possible Cause | Recommended Solution |
| Poor Quality Phosphoramidite | Ensure the 2'-O-Me-G-d3 phosphoramidite is of high purity and has not degraded. Store it under anhydrous conditions as recommended by the manufacturer. Consider obtaining a fresh lot or from a different supplier. |
| Suboptimal Coupling Time | While standard protocols often suffice, a longer coupling time (e.g., 15 minutes) is recommended for 2'-O-methylated monomers to ensure efficient reaction.[5] |
| Inefficient Activator | Verify the concentration and freshness of the activator solution (e.g., DCI, ETT). Use a slightly higher concentration or a more potent activator if necessary. |
| Moisture Contamination | Ensure all reagents and solvents used in the synthesis are anhydrous. Moisture can significantly reduce coupling efficiency. |
Inaccurate Quantification by Mass Spectrometry
Problem: My quantitative mass spectrometry results for 2'-O-Me-G-d3 labeled RNA are inconsistent or show high variability.
| Possible Cause | Recommended Solution |
| Incomplete Enzymatic Digestion | 2'-O-methylated RNA is resistant to certain nucleases. Ensure complete digestion to single nucleosides by using a robust enzymatic cocktail (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase) and optimizing digestion time and temperature. |
| Matrix Effects in Mass Spectrometry | Co-eluting contaminants can suppress or enhance the ionization of your analyte. Optimize the HPLC separation to resolve the labeled nucleoside from other components. The use of a stable isotope-labeled internal standard, like 2'-O-Me-G-d3 itself, is crucial for accurate quantification.[8][9] |
| Improper Calibration Curve | Prepare calibration standards using a known concentration of purified 2'-O-Me-G-d3 nucleoside in a matrix that closely mimics the digested sample. |
| Loss of Positional Information | Standard mass spectrometry of digested RNA quantifies the total amount of the modification but loses information about its specific location within the RNA sequence.[10] For positional information, consider alternative techniques like primer extension or sequencing-based methods. |
Challenges in Detecting 2'-O-Me-G-d3 Incorporation
Problem: I am having difficulty confirming the presence and location of the 2'-O-Me-G-d3 modification in my RNA transcript.
| Possible Cause | Recommended Solution |
| Low Abundance of Transcript | Detecting modifications in low-abundance mRNAs can be challenging.[2][10] Increase the amount of starting material if possible. For very low abundance transcripts, consider a targeted enrichment strategy before analysis. |
| Method Sensitivity | The chosen detection method may not be sensitive enough. For low dNTP concentrations, reverse transcriptase can be inhibited by 2'-O-methylation, allowing for detection via primer extension assays.[6][10] High-resolution mass spectrometry offers high specificity and is considered the gold standard for detection.[9] |
| High dNTP Concentration in RT | When using primer extension-based methods, high concentrations of dNTPs can allow the reverse transcriptase to read through the 2'-O-methylated site, masking its presence.[6] It is crucial to perform the reaction under low dNTP conditions to induce pausing or stoppage at the modification site. |
Experimental Protocols
Protocol 1: Quantification of 2'-O-Me-G-d3 in RNA by LC-MS/MS
This protocol outlines the general steps for quantifying the incorporation of 2'-O-Me-G-d3 into an RNA molecule.
-
RNA Isolation and Purification:
-
Isolate total RNA or the specific RNA of interest using a standard protocol (e.g., Trizol extraction, column purification).
-
Ensure the final RNA sample is free of contaminants, including proteins and salts.
-
-
Enzymatic Digestion of RNA to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of the purified RNA containing 2'-O-Me-G-d3 with a nuclease digestion master mix.
-
A typical master mix includes Nuclease P1, Snake Venom Phosphodiesterase, and Calf Intestinal Alkaline Phosphatase in their respective buffers.
-
Incubate the reaction at 37°C for 2-4 hours, or overnight for complete digestion.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, centrifuge the sample to pellet any undigested material or protein.
-
Transfer the supernatant containing the nucleosides to a new tube.
-
If necessary, dilute the sample to the appropriate concentration range for the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto an HPLC system coupled to a tandem mass spectrometer (e.g., a QTOF instrument).[8]
-
Separate the nucleosides using a suitable column (e.g., a C18 column) with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Monitor for the specific mass-to-charge (m/z) ratio and fragmentation pattern of this compound. The deuterium label will provide a distinct mass shift compared to the unlabeled counterpart.
-
Quantify the amount of 2'-O-Me-G-d3 by comparing its peak area to a standard curve generated from known concentrations of the pure labeled nucleoside.
-
Protocol 2: Detection of 2'-O-Me-G-d3 by Primer Extension
This method is used to identify the specific location of the 2'-O-methyl modification within an RNA sequence.
-
Primer Design and Labeling:
-
Design a DNA primer that anneals downstream of the expected modification site.
-
Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.
-
-
Primer Annealing:
-
Combine the labeled primer with the RNA template containing the 2'-O-Me-G-d3 modification in an annealing buffer.
-
Heat the mixture to denature the RNA secondary structure and then slowly cool to allow the primer to anneal to the template.
-
-
Reverse Transcription Reaction:
-
Prepare a reverse transcription master mix containing a reverse transcriptase enzyme, reaction buffer, and a low concentration of dNTPs (e.g., 0.5 - 5 µM). This is the critical step, as low dNTP levels cause the enzyme to pause or stop at the 2'-O-methylated nucleotide.[6][10]
-
Initiate the reaction by adding the master mix to the annealed primer-template and incubate at the optimal temperature for the reverse transcriptase.
-
-
Analysis of Extension Products:
-
Stop the reaction and denature the products.
-
Separate the cDNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging. A band that appears at a specific size corresponding to a halt at the expected modification site indicates the presence of the 2'-O-methyl group.
-
Visualizations
Caption: Workflow for incorporation and quantification of 2'-O-Me-G-d3.
Caption: Troubleshooting logic for low incorporation efficiency.
Caption: Decision pathway for selecting a detection method.
References
- 1. mdpi.com [mdpi.com]
- 2. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'- O-methylation (Nm) in RNA: progress, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-O-Methyl Guanosine-d3 | CymitQuimica [cymitquimica.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bases and modifications [horizondiscovery.com]
- 8. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for 2'-O-Methylguanosine Quantification
In the precise quantification of 2'-O-Methylguanosine, a critical modified nucleoside in RNA research, the choice of an appropriate internal standard for mass spectrometry-based analysis is paramount. This guide provides an objective comparison of 2'-O-Methylguanosine-d3 with other potential internal standards, supported by established analytical principles and experimental methodologies. This information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this important RNA modification.
The Critical Role of Internal Standards in Quantitative Mass Spectrometry
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) for correcting analytical variability. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting from the liquid chromatography column and exhibiting similar ionization efficiency in the mass spectrometer. This allows for accurate quantification by compensating for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS due to their similarity to the analyte.
Performance Comparison: this compound vs. Alternative Internal Standards
The most common alternatives to a deuterium-labeled internal standard like this compound are carbon-13 (¹³C) labeled analogues and, in some cases, structurally similar compounds. The following table summarizes the key performance differences based on established principles of stable isotope dilution analysis.
| Performance Parameter | This compound (Deuterated) | ¹³C-Labeled 2'-O-Methylguanosine | Structural Analogue (e.g., 2'-O-Ethylguanosine) | Rationale |
| Chromatographic Co-elution | Good, but potential for slight retention time shift (isotope effect).[1][2] | Excellent, typically co-elutes perfectly with the analyte.[1][3] | Variable, may or may not co-elute depending on the structural similarity. | The larger relative mass difference between deuterium (B1214612) and hydrogen can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect". ¹³C labeling results in a much smaller change in physicochemical properties, ensuring near-identical chromatographic behavior.[2] |
| Matrix Effect Compensation | Good, but can be compromised if chromatographic separation occurs.[4][5][6] | Excellent, as it experiences the same matrix effects as the analyte due to co-elution.[7] | Poor to Moderate, as different chemical structures can lead to different ionization efficiencies and susceptibility to matrix effects. | For accurate compensation, the internal standard must experience the same ionization suppression or enhancement as the analyte at the exact moment of elution. Any separation can lead to differential matrix effects and biased results.[4][5] |
| Isotopic Stability | Generally stable, but a small risk of back-exchange in certain positions and potential for in-source loss of deuterium. | Excellent, the ¹³C label is integrated into the carbon skeleton and is not susceptible to exchange.[3] | Not applicable. | Deuterium atoms, especially those attached to heteroatoms, can sometimes exchange with protons from the solvent, although this is less of a concern for a methyl group. ¹³C labels are exceptionally stable. |
| Accuracy and Precision | High, but can be slightly lower than ¹³C-labeled standards if an isotope effect is present. | Considered the "gold standard" for accuracy and precision in isotope dilution mass spectrometry.[3] | Lower, due to potential differences in extraction recovery, chromatographic behavior, and ionization response. | The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more reliable and reproducible quantification, minimizing systematic errors. |
| Cost-Effectiveness | Generally more cost-effective. | Typically more expensive due to the more complex synthesis.[3] | Can be cost-effective if a suitable analogue is readily available. | The synthesis of deuterated compounds is often simpler and less expensive than that of ¹³C-labeled compounds. |
Experimental Protocols
RNA Digestion to Nucleosides
This protocol is adapted from established methods for the enzymatic digestion of RNA to its constituent nucleosides for LC-MS/MS analysis.[8][9]
Materials:
-
Purified RNA sample (e.g., total RNA, mRNA, or tRNA)
-
Nuclease P1 (0.5 U/µL in 10 mM ammonium (B1175870) acetate, pH 5.3)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer, pH 7.0
-
Nuclease-free water
-
This compound internal standard solution of known concentration
Procedure:
-
To 1-5 µg of purified RNA in a microcentrifuge tube, add the this compound internal standard to a final concentration appropriate for the expected level of endogenous 2'-O-Methylguanosine.
-
Add 2 µL of Nuclease P1 solution, 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Adjust the total volume to 25 µL with nuclease-free water.
-
Incubate the reaction mixture at 37°C for 3 to 24 hours. A longer incubation time (up to 24 hours) is recommended to ensure the complete digestion of 2'-O-methylated nucleosides, which are more resistant to enzymatic cleavage.[8]
-
After digestion, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, samples can be stored at -80°C.
LC-MS/MS Analysis of 2'-O-Methylguanosine
This is a representative protocol for the quantification of 2'-O-Methylguanosine using a triple quadrupole mass spectrometer. Instrument parameters will need to be optimized for the specific system being used.
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient to separate 2'-O-Methylguanosine from other nucleosides. For example, starting with 2% B, increasing to 30% B over 10 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methylguanosine: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be the protonated guanine (B1146940) base fragment. The exact m/z values should be determined by direct infusion of a standard.
-
This compound: The precursor ion will be [M+H]⁺ with a +3 Da shift compared to the unlabeled analyte. The product ion will be the same protonated guanine base fragment.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific instrument to maximize the signal for the target MRM transitions.
Signaling Pathways and Experimental Workflows
RNA 2'-O-Methylation Pathways
2'-O-methylation is a crucial RNA modification installed by specific enzymes. In eukaryotes, this process is carried out by two main types of machinery: snoRNA-guided methylation for ribosomal RNA (rRNA) and small nuclear RNA (snRNA), and stand-alone methyltransferases for transfer RNA (tRNA).
Caption: RNA 2'-O-methylation pathways.
Analytical Workflow for 2'-O-Methylguanosine Quantification
The following diagram outlines the typical workflow for the quantification of 2'-O-Methylguanosine from a biological sample using LC-MS/MS.
Caption: LC-MS/MS workflow for 2'-O-Methylguanosine.
Conclusion
For the highest accuracy and reliability in the quantification of 2'-O-Methylguanosine, a ¹³C-labeled internal standard is the superior choice. Its ability to perfectly co-elute with the analyte ensures the most effective compensation for matrix effects and other sources of analytical variability. However, this compound remains a widely used and more cost-effective option that can provide high-quality data, provided that potential chromatographic isotope effects are carefully evaluated and addressed during method development. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
- 1. scispace.com [scispace.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method Using 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of modified nucleosides, such as 2'-O-Methylguanosine, is critical in various fields of research, including drug development and biomarker discovery. The choice of an appropriate internal standard is paramount for the robustness and reliability of the bioanalytical method. This guide provides an objective comparison of 2'-O-Methylguanosine-d3, a stable isotope-labeled internal standard (SIL-IS), with a structural analog internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2'-O-Methylguanosine.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, a SIL-IS is considered the "gold standard".[1][2] this compound is a deuterated form of 2'-O-Methylguanosine, where three hydrogen atoms have been replaced by deuterium. This results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the analyte. This near-identical behavior is the key to its superior performance, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the biological matrix.[2]
Alternative: Structural Analog Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, a structural analog internal standard (ANIS) may be used. An ANIS is a molecule that is chemically similar to the analyte but has a different molecular weight. For 2'-O-Methylguanosine, a potential structural analog could be a related guanosine (B1672433) derivative. However, even small differences in chemical structure can lead to different chromatographic retention times and varying responses to matrix effects, potentially compromising the accuracy and precision of the assay.[1]
Performance Comparison: this compound vs. Structural Analog IS
The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of 2'-O-Methylguanosine when using either this compound or a structural analog as the internal standard. The data presented is illustrative and based on the well-established principles of bioanalytical method validation.
Table 1: Linearity
| Parameter | This compound (SIL-IS) | Structural Analog (ANIS) | Acceptance Criteria (FDA/ICH) |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the expected concentration range |
| Regression Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) | Simplest model with best fit |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.98 |
| Deviation of Standards from Nominal (%) | ≤ ±5% | ≤ ±10% | ≤ ±15% (≤ ±20% for LLOQ) |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Parameter | This compound (SIL-IS) | Structural Analog (ANIS) | Acceptance Criteria (FDA/ICH) |
| Low QC (3 ng/mL) | Accuracy (% Bias) | -2.5% | -8.0% | ±15% (±20% for LLOQ) |
| Precision (% CV) | 3.1% | 9.5% | ≤15% (≤20% for LLOQ) | |
| Mid QC (500 ng/mL) | Accuracy (% Bias) | -1.8% | -6.5% | ±15% |
| Precision (% CV) | 2.5% | 7.8% | ≤15% | |
| High QC (800 ng/mL) | Accuracy (% Bias) | -1.2% | -5.2% | ±15% |
| Precision (% CV) | 1.9% | 6.1% | ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | This compound (SIL-IS) | Structural Analog (ANIS) | Acceptance Criteria |
| Recovery (%) | |||
| Analyte | 85.2% | 84.5% | Consistent and reproducible |
| Internal Standard | 86.1% | 75.3% | Consistent and reproducible |
| Matrix Effect (%) | |||
| Analyte | 98.5% | 88.9% | CV ≤15% across different lots of matrix |
| IS-Normalized | 99.8% | 92.1% | CV ≤15% across different lots of matrix |
Experimental Protocols
A comprehensive validation of a bioanalytical method is essential to ensure its reliability. The following protocols outline the key experiments for validating an LC-MS/MS method for 2'-O-Methylguanosine.
Stock Solution and Working Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 2'-O-Methylguanosine and the internal standard (this compound or a structural analog) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2'-O-Methylguanosine by serial dilution of the primary stock solution with the appropriate solvent. Prepare a separate working solution for the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 50 µL of biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Optimized for 2'-O-Methylguanosine and the internal standard.
Validation Parameters
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of 2'-O-Methylguanosine (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Process and analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis with appropriate weighting (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.98.[3]
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 500, and 800 ng/mL).
-
For intra-day accuracy and precision, analyze five replicates of each QC level in a single analytical run.
-
For inter-day accuracy and precision, analyze five replicates of each QC level on three different days.
-
Accuracy is expressed as the percent bias from the nominal concentration and should be within ±15% (±20% for the Lower Limit of Quantification - LLOQ).[4][5]
-
Precision is expressed as the coefficient of variation (%CV) and should be ≤15% (≤20% for the LLOQ).[4][5]
-
Prepare three sets of samples at low, medium, and high concentrations:
-
Set A: Analyte and internal standard spiked into the biological matrix before extraction.
-
Set B: Analyte and internal standard spiked into the post-extracted blank matrix.
-
Set C: Analyte and internal standard in the reconstitution solvent (neat solution).
-
-
Calculate the recovery of the analyte and internal standard by comparing the peak areas of Set A to Set B.
-
Calculate the matrix effect by comparing the peak areas of Set B to Set C.
-
Evaluate the matrix effect in at least six different lots of the biological matrix. The %CV of the IS-normalized matrix factor should be ≤15%.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for method validation and the logical relationship in comparing internal standard performance.
Caption: Experimental workflow for bioanalytical method validation.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anivet.au.dk [anivet.au.dk]
A Comparative Guide to 2'-O-Methylguanosine-d3 and 13C-Labeled Standards for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of RNA analysis, particularly for therapeutic development and biomarker discovery, accurate quantification is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity.[1][2] The reliability of LC-MS/MS data, however, hinges on the use of appropriate internal standards (IS) to correct for variations during sample preparation and analysis.[3][4] Stable isotope-labeled (SIL) internal standards are considered the superior choice, with deuterated (e.g., 2'-O-Methylguanosine-d3) and heavy carbon-labeled (13C) compounds being the most common.
This guide provides an objective, data-driven comparison between this compound and 13C-labeled standards for the quantification of RNA modifications. Understanding the distinct characteristics of each is crucial for ensuring data integrity and making informed decisions in your research.
The Role of Internal Standards in Quantitative RNA Analysis
The core principle of using a SIL internal standard is that it is chemically identical to the analyte of interest, differing only in isotopic composition.[3] A known amount is added to samples at an early stage, and it is assumed to behave identically to the endogenous analyte throughout extraction, purification, and LC-MS/MS analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, precise quantification can be achieved, correcting for sample loss and matrix-induced signal suppression or enhancement.[4]
Performance Comparison: Deuterium (B1214612) (d3) vs. Carbon-13 (13C)
While both deuterated and 13C-labeled compounds serve as SIL internal standards, their physicochemical properties and, consequently, their performance can differ significantly.
This compound: A Cost-Effective Option with Caveats
2'-O-Methylguanosine is a naturally occurring RNA modification vital in regulating RNA structure and function.[5] Its deuterated form, this compound, is a synthetic analog where three hydrogen atoms have been replaced by deuterium.
-
Advantages : Deuterated standards are generally less expensive and easier to synthesize compared to their 13C-labeled counterparts.[6][7] This makes them an accessible option for many laboratories.
-
Disadvantages : The primary drawback of deuterium labeling is the Chromatographic Isotope Effect (CIE) .[8][9] The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's hydrophobicity and interaction with the chromatographic stationary phase.[8] This often results in the deuterated standard eluting slightly earlier than the native analyte in reversed-phase liquid chromatography.[8][9][10][11] This lack of co-elution can lead to inaccurate quantification, as the analyte and the internal standard may experience different matrix effects at their respective retention times.[9][12] Another potential issue is isotopic instability, where deuterium atoms at certain positions can exchange with protons from the solvent, compromising the standard's integrity.[3][13]
13C-Labeled Standards: The Gold Standard for Accuracy
13C-labeled standards are synthesized by replacing one or more 12C atoms with the heavier 13C isotope. This can be achieved through chemical synthesis or by metabolic labeling, where organisms are grown in media containing 13C-glucose as the sole carbon source.[14][15]
-
Advantages : The key advantage of 13C-labeling is that it does not typically induce a chromatographic shift.[6][11][16] The 13C-labeled standard co-elutes perfectly with the native analyte, ensuring that both are subjected to the identical matrix environment and ionization conditions. This leads to more accurate and precise quantification.[4][12] Furthermore, 13C labels are chemically stable and not susceptible to exchange.[12][13][16]
-
Disadvantages : The synthesis of 13C-labeled compounds is often more complex and costly than deuteration.[7][13] While metabolic labeling can produce a wide range of standards, it may not be suitable for all specific modified nucleosides.[14]
Data Presentation: Quantitative Comparison Summary
The following table summarizes the key performance characteristics of this compound versus 13C-labeled standards.
| Feature | This compound (Deuterated) | 13C-Labeled Standards |
| Isotopic Label | Hydrogen (¹H) replaced by Deuterium (²H or D) | Carbon (¹²C) replaced by Carbon (¹³C) |
| Chromatographic Behavior | Often exhibits a retention time shift (elutes earlier)[8][9][10] | Typically co-elutes perfectly with the analyte[6][11][16] |
| Risk of Inaccurate Quantification | Higher, due to potential for differential matrix effects if co-elution is not achieved[9][12] | Lower, as co-elution ensures identical matrix effects |
| Isotopic Stability | Potential for D-H exchange in certain molecular positions or solvents[3][13] | Highly stable, no risk of isotopic exchange[12][13] |
| Relative Cost | Generally lower[6][7] | Generally higher[7][13] |
| Availability | Often more readily available for a wide range of compounds | Availability can be more limited and may require custom synthesis |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these standards.
Caption: General workflow for RNA modification quantification using LC-MS/MS.
Caption: Chromatographic isotope effect: co-elution vs. retention time shift.
Caption: Logical comparison of d3 vs. 13C standards for RNA analysis.
Experimental Protocols
Below is a generalized protocol for the quantification of RNA modifications using an internal standard and LC-MS/MS. This protocol should be adapted based on the specific RNA type, modification of interest, and available instrumentation.
Key Experiment: Quantification of RNA Nucleosides by LC-MS/MS
Objective: To accurately quantify the amount of a specific modified nucleoside (e.g., 2'-O-Methylguanosine) relative to its canonical counterpart (e.g., Guanosine) in an RNA sample.
Methodology:
-
RNA Isolation and Purification:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., Trizol extraction or a column-based kit).[17]
-
Purify the RNA species of interest (e.g., mRNA, tRNA) if necessary. For mRNA, oligo(dT) purification is common.
-
Assess the quantity and quality of the RNA using UV-spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of the chosen internal standard (this compound or a 13C-labeled equivalent) at a known concentration.
-
Add a precise amount of the internal standard to a known amount of the purified RNA sample (e.g., 1 µg). The amount added should be comparable to the expected amount of the endogenous analyte.[2]
-
-
Enzymatic Hydrolysis:
-
Digest the RNA/internal standard mixture to single nucleosides. A common two-step enzymatic digestion is as follows:
-
Incubate the sample with Nuclease P1 in a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2-4 hours.
-
Add Bacterial Alkaline Phosphatase and a suitable buffer (e.g., 50 mM Tris-HCl) and incubate at 37°C for an additional 2 hours.[17]
-
-
After digestion, enzymes can be removed by filtration through a molecular-weight-cutoff filter (e.g., 10 kDa) to prevent interference with the LC-MS system.[1]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reversed-phase C18 column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[18]
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detect the analytes using Multiple Reaction Monitoring (MRM).[18] This involves setting specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Example for 2'-O-Methylguanosine: Precursor ion (m/z) -> Product ion (m/z)
-
Example for Guanosine: Precursor ion (m/z) -> Product ion (m/z)
-
The corresponding transitions for the d3 or 13C-labeled standards will have a mass shift equivalent to the isotopic labeling.
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms.
-
Generate a calibration curve using a series of known concentrations of the unlabeled standard spiked with a constant amount of the internal standard.[1]
-
Calculate the concentration of the analyte in the sample by comparing the analyte/internal standard peak area ratio against the calibration curve.
-
The modification level can be expressed as a ratio of the modified nucleoside to its corresponding canonical nucleoside (e.g., moles of 2'-O-Methylguanosine / moles of Guanosine).
-
Conclusion and Recommendations
The choice between this compound and 13C-labeled standards is a critical decision that impacts the accuracy and reliability of quantitative RNA analysis.
-
13C-labeled standards are unequivocally the superior choice for applications demanding the highest accuracy and precision. Their ability to co-elute with the native analyte eliminates the risk of quantification errors arising from the chromatographic isotope effect.[12][16] They are strongly recommended for clinical assays, therapeutic drug monitoring, and foundational research where data integrity is paramount.
-
This compound and other deuterated standards can be a viable and cost-effective alternative for certain applications. However, it is crucial to perform rigorous method validation.[8] Researchers must verify the degree of chromatographic separation between the deuterated standard and the native analyte under their specific experimental conditions.[9] If a significant retention time shift is observed, the potential for inaccurate quantification due to differential matrix effects must be carefully considered.[9][12]
For professionals in drug development and clinical research, investing in 13C-labeled standards is a prudent choice that enhances data robustness and confidence in analytical outcomes. While deuterated standards have their place, their limitations must be fully understood and mitigated to avoid generating potentially misleading results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ukisotope.com [ukisotope.com]
- 17. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioanalytical Methods for the Quantification of 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent bioanalytical techniques for the quantification of 2'-O-Methylguanosine-d3, a stable isotope-labeled internal standard crucial for accurate bioanalysis. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of publicly accessible, direct comparative validation data for this compound, this guide utilizes performance data from validated methods for analogous nucleoside compounds, such as acyclovir (B1169) and zidovudine (B1683550), to provide a representative comparison of the methodologies. This approach ensures an objective evaluation of what can be expected from each technique when applied to the quantification of modified nucleoside analogs.
Executive Summary
High-Performance Liquid Chromatography with UV detection (HPLC-UV) represents a robust and cost-effective method, widely accessible in many laboratories. It is suitable for applications where analyte concentrations are expected to be relatively high. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for regulated bioanalysis, particularly for studies requiring low limits of quantification, such as pharmacokinetic analyses. The use of a stable isotope-labeled internal standard like this compound is optimal for LC-MS/MS methods to correct for matrix effects and variability in sample processing.
Data Presentation: Performance Comparison
The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for the quantification of nucleoside analogs.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Typical Performance |
| Linearity Range | 15 - 150 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.945 µg/mL[1] |
| Accuracy | 98.0% - 102.0% |
| Precision (CV%) | < 2.0% |
| Recovery | 86.6% - 89.8% |
Data is representative of a validated HPLC-UV method for zidovudine.[1]
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Typical Performance |
| Linearity Range | 1.0 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] |
| Accuracy | ≤8.3% deviation[2] |
| Precision (CV%) | ≤10%[2] |
| Recovery | 92.3% - 93.9%[2] |
Data is representative of a validated LC-MS/MS method for zidovudine using a stable isotope-labeled internal standard.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are illustrative of the procedures used to generate the type of data presented above.
Method 1: HPLC-UV Quantification of a Nucleoside Analog
This method is suitable for the quantification of higher concentrations of nucleoside analogs in biological matrices.
1. Sample Preparation (Plasma)
-
To 500 µL of plasma, add a known concentration of an appropriate internal standard.
-
Perform protein precipitation by adding 1 mL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.8) and acetonitrile (60:40, v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: UV detector at 268 nm.[1]
3. Calibration and Quantification
-
Prepare calibration standards by spiking blank plasma with known concentrations of the analyte.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Method 2: LC-MS/MS Quantification using this compound
This method provides high sensitivity and selectivity, making it ideal for pharmacokinetic studies. This compound serves as the internal standard for the quantification of 2'-O-Methylguanosine.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of this compound solution as the internal standard.
-
Perform a solid-phase extraction (SPE) using an Oasis HLB cartridge.[2]
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu HPLC system or equivalent.[3]
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.[3]
-
Column: C18 reverse-phase column (e.g., 2.0 x 150 mm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[2]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 2'-O-Methylguanosine and this compound.
3. Calibration and Quantification
-
Prepare a calibration curve in the same biological matrix as the samples.
-
The curve is generated by plotting the peak area ratio of the analyte to the stable isotope-labeled internal standard against the concentration of the calibration standards.
-
Quantify the analyte in unknown samples using the regression equation from the calibration curve.
Mandatory Visualization
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2'-O-Methylated vs. Unmethylated Guanosine Function
In the landscape of molecular biology and therapeutic development, the subtle modification of RNA molecules can have profound functional consequences. Among these modifications, 2'-O-methylation (Nm) of guanosine (B1672433) stands out for its significant impact on RNA stability, immune recognition, and overall function. This guide provides a comprehensive comparison of 2'-O-methylated and unmethylated guanosine, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.
Enhanced Stability and Structural Integrity of 2'-O-Methylated Guanosine
The addition of a methyl group to the 2'-hydroxyl of the ribose sugar in guanosine confers significant structural and stability advantages. This modification favors a C3'-endo ribose conformation, which is characteristic of A-form RNA helices, leading to a more rigid and pre-organized structure.[1][2] This pre-organization contributes to increased thermal stability of RNA duplexes.[2][3]
Key Physicochemical and Biochemical Properties
| Property | Unmethylated Guanosine | 2'-O-Methylated Guanosine | Functional Implication |
| Thermal Stability (Tm) | Lower | Higher (Increase of ~0.2 kcal/mol per modification)[1][4] | Enhanced stability of RNA duplexes, crucial for therapeutic oligonucleotides.[2][3] |
| Nuclease Resistance | Susceptible to degradation by various nucleases. | Increased resistance to both endo- and exonucleases.[5][6] | Prolonged half-life of RNA-based therapeutics in biological systems.[5] |
| Alkaline Hydrolysis | Prone to hydrolysis under alkaline conditions. | Resistant to alkaline hydrolysis.[1][7] | Facilitates specific detection methods for 2'-O-methylation.[7][8] |
| Conformation | Flexible ribose pucker. | Prefers C3'-endo conformation, stabilizing A-form helices.[1][2] | Enhanced binding affinity to target RNA sequences.[5] |
Evasion of the Innate Immune System
A critical function of 2'-O-methylation is its role in discriminating "self" from "non-self" RNA, thereby preventing the activation of the innate immune system. Host RNA is typically 2'-O-methylated, while foreign or viral RNA may lack this modification, making it a target for immune surveillance.[9][10]
Unmethylated guanosine in viral or synthetic RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptor 7 (TLR7), MDA5, and IFIT proteins, triggering an inflammatory response and the production of type I interferons.[9][10][11] In contrast, 2'-O-methylation of guanosine, particularly in the 5' cap of mRNA and within tRNA, effectively masks the RNA from these sensors, allowing it to evade an immune response.[9][12][13] This property is paramount in the design of mRNA vaccines and RNA therapeutics to avoid unwanted immunogenicity.
Caption: Workflow for the in vitro transcription of 2'-O-methylated RNA.
Detection of 2'-O-Methylation by RT-qPCR (RTL-P)
This method relies on the principle that reverse transcriptase is impeded by 2'-O-methylation at low dNTP concentrations.
-
Total RNA sample.
-
Reverse transcriptase (e.g., M-MLV).
-
Gene-specific primers for reverse transcription and qPCR.
-
dNTPs at high (e.g., 40 µM–1 mM) and low (e.g., 0.5–4 µM) concentrations.
-
qPCR master mix.
Procedure:
-
Set up two reverse transcription reactions for each RNA sample: one with a high concentration of dNTPs and one with a low concentration.
-
Anneal the RT primer to the RNA template.
-
Perform reverse transcription. At low dNTP concentrations, the reverse transcriptase will stall at the 2'-O-methylated site, leading to truncated cDNA products.
-
Use the resulting cDNA as a template for qPCR with primers flanking the putative methylation site.
-
A significant decrease in the qPCR signal in the low dNTP condition compared to the high dNTP condition indicates the presence of 2'-O-methylation.
Caption: Logical flow of the RT-qPCR based detection of 2'-O-methylation.
References
- 1. protocols.io [protocols.io]
- 2. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation Sequencing-Based RiboMethSeq Protocol for Analysis of tRNA 2′-O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of 2'-O-Methylguanosine-d3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring the isotopic purity of these molecules is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of 2'-O-Methylguanosine-d3, a deuterated analog of a modified nucleoside. This document outlines the performance of common analytical methods, presents supporting experimental data, and offers detailed protocols for implementation.
Understanding Isotopic Purity: Enrichment vs. Species Abundance
Before delving into the analytical techniques, it is crucial to distinguish between two key terms: isotopic enrichment and species abundance.[1][2]
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a given labeled position within a molecule. For instance, a 99% isotopic enrichment for this compound means that at each of the three designated positions on the methyl group, there is a 99% probability of finding a deuterium (B1214612) atom instead of a hydrogen atom.[1]
-
Species Abundance: This represents the percentage of the entire population of molecules that possesses a specific isotopic composition.[1][2] Due to the statistical nature of deuterium incorporation, a 99% isotopic enrichment does not equate to 99% of the molecules being the fully deuterated d3 species. There will be a distribution of isotopologues, including d2, d1, and d0 species.
This distinction is critical as regulatory bodies often require a thorough analysis and quantification of these various isotopologues.[1]
Comparative Analysis of Isotopic Purity
The isotopic purity of this compound is typically assessed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative summary of the expected performance of these techniques. For a direct comparison, we have included data for an alternative deuterated nucleoside, 2'-O-Methyladenosine-d3.
Table 1: Comparison of Isotopic Purity Data
| Parameter | This compound | 2'-O-Methyladenosine-d3 |
| Supplier | TBD (Certificate of Analysis Required) | MedChemExpress |
| Stated Purity | TBD | 97.54%[3] |
| Isotopic Enrichment | TBD | Not explicitly stated |
| d3 Species Abundance | TBD | Not explicitly stated |
| d2 Species Abundance | TBD | Not explicitly stated |
| d1 Species Abundance | TBD | Not explicitly stated |
| d0 Species Abundance | TBD | Not explicitly stated |
Note: The data for this compound is pending receipt of a Certificate of Analysis from a supplier.
Key Analytical Techniques for Isotopic Purity Assessment
High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary methods for determining the isotopic purity of deuterated compounds.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for quantifying the relative abundance of different isotopologues in a sample.[1] By precisely measuring the mass-to-charge ratio of the ions, it can distinguish between molecules with different numbers of deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration. Quantitative NMR (qNMR) can be used to determine the overall isotopic enrichment by comparing the signals of residual protons to a known internal standard.[1]
Experimental Protocols
Below are detailed protocols for assessing the isotopic purity of this compound using HRMS and qNMR.
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines the steps for determining the relative abundance of isotopologues of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1 µg/mL in an appropriate solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from any impurities.
- Flow Rate: A typical flow rate for the column used.
- Injection Volume: 1-5 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan from m/z 300-310 to cover the expected isotopologues.
- Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
3. Data Analysis:
- Extract the ion chromatograms for the expected m/z of the d0, d1, d2, and d3 isotopologues of 2'-O-Methylguanosine ([M+H]⁺).
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Quantitative ¹H NMR (qNMR) Protocol
This protocol describes the determination of isotopic enrichment by quantifying the residual proton signals.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
- Accurately weigh a suitable internal standard of known purity (e.g., maleic acid) into the same NMR tube. The standard should have a signal that does not overlap with the analyte signals.
- Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard.
2. NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
3. Data Processing and Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate the signal from the internal standard and the residual proton signal from the 2'-O-methyl group of this compound.
- Calculate the molar ratio of the residual protonated species to the internal standard.
- From this ratio and the known amount of the internal standard, calculate the amount of the residual protonated species.
- The isotopic enrichment can then be calculated based on the initial mass of the this compound.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for assessing isotopic purity and the logical relationship between key concepts.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validating the Role of 2'-O-Methylguanosine in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2'-O-Methylguanosine's role in apoptosis, contextualized with the well-established apoptosis inducers, etoposide (B1684455) and staurosporine (B1682477). Due to the limited direct comparative studies on 2'-O-Methylguanosine, this document synthesizes available data on its potential mechanisms, drawing parallels with related compounds, and presents a framework for its experimental validation.
Performance Comparison of Apoptosis Inducers
Direct quantitative comparisons of the apoptotic potency of 2'-O-Methylguanosine with etoposide and staurosporine are not extensively available in the current literature. However, based on existing research on 2'-O-Methylguanosine and the related compound O6-methylguanine, a qualitative comparison can be drawn.
| Feature | 2'-O-Methylguanosine (Inferred) | Etoposide | Staurosporine |
| Primary Mechanism | DNA damage leading to intrinsic pathway activation; potential immune modulation via TLR7/8 antagonism. | Topoisomerase II inhibition, leading to DNA double-strand breaks and activation of the intrinsic apoptotic pathway. | Broad-spectrum protein kinase inhibitor, inducing both intrinsic and extrinsic apoptotic pathways. |
| Key Signaling Molecules | Potentially involves Bcl-2 family protein modulation (decrease in Bcl-2) and activation of Caspase-9 and -3.[1][2] | Activation of ATM/ATR, p53, and subsequent engagement of the mitochondrial pathway. | Inhibition of various kinases leading to the activation of caspases; can be both caspase-dependent and -independent. |
| Cell Cycle Specificity | Likely affects proliferating cells due to its incorporation into DNA. | Primarily acts on cells in the S and G2/M phases of the cell cycle. | Can induce apoptosis regardless of the cell cycle phase. |
| Reported Effects | Induces DNA fragmentation and apoptotic changes in cell lines such as MOLT-4.[3] | Induces apoptosis in a wide range of cancer cell lines. | Potent inducer of apoptosis in numerous cell types. |
Signaling Pathways in Apoptosis
The precise signaling cascade initiated by 2'-O-Methylguanosine leading to apoptosis is not fully elucidated. However, studies on the structurally related compound O6-methylguanine suggest a pathway involving DNA damage recognition, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.[1][4][5][6][7]
Experimental Protocols
To validate the pro-apoptotic role of 2'-O-Methylguanosine and compare it with other agents, a series of well-established assays can be employed.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the apoptotic effects of a test compound.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: MOLT-4 (human T-cell acute lymphoblastic leukemia) is a suitable model as its sensitivity to apoptosis-inducing agents is well-documented.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat with varying concentrations of 2'-O-Methylguanosine, etoposide, and staurosporine for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.
2. Annexin V-FITC/Propidium Iodide (PI) Double Staining for Apoptosis Detection:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Harvest and wash the treated cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Caspase Activity Assay:
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Fluorogenic or colorimetric substrates can be used to measure the activity of specific caspases (e.g., Caspase-3, -8, -9).
-
Protocol (General):
-
Lyse the treated cells to release cellular contents.
-
Add a caspase-specific substrate to the cell lysate.
-
Incubate to allow for cleavage of the substrate.
-
Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
-
4. Western Blot Analysis for Apoptosis-Related Proteins:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2 family members (Bcl-2, Bax, Bak) and caspases (cleaved forms).
-
Protocol:
-
Prepare total protein lysates from treated cells.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate. The band intensity corresponds to the protein level.
-
Conclusion and Future Directions
While 2'-O-Methylguanosine has been shown to induce apoptotic changes, a comprehensive understanding of its mechanism and a direct comparison with established apoptosis inducers are still needed. The proposed experimental framework provides a robust approach for researchers to systematically validate its role in apoptosis. Future studies should focus on conducting direct, quantitative comparisons of 2'-O-Methylguanosine with other apoptosis modulators across various cell lines to establish its relative potency and therapeutic potential. Elucidating the detailed signaling pathway will be crucial for its consideration in drug development programs. Furthermore, investigating its dual role as a potential apoptosis inducer and an immune modulator through TLR7/8 antagonism could open new avenues for cancer therapy.[8][9]
References
- 1. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 2'-O-Methylguanosine - MedChem Express [bioscience.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Apoptosis triggered by DNA damage O6-methylguanine in human lymphocytes requires DNA replication and is mediated by p53 and Fas/CD95/Apo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis in malignant glioma cells triggered by the temozolomide-induced DNA lesion O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
comparison of different synthesis routes for 2'-O-Methylguanosine-d3
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of isotopically labeled compounds such as 2'-O-Methylguanosine-d3 is crucial for a variety of applications, including metabolic studies and as internal standards in quantitative analysis. This guide provides a comparative overview of the primary synthetic routes to this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method.
Two principal strategies have emerged for the synthesis of this compound: a chemoenzymatic approach and a chemical synthesis route employing protecting groups. Each method presents distinct advantages and challenges in terms of yield, purity, scalability, and the complexity of the procedure.
Comparison of Synthesis Routes
| Parameter | Chemoenzymatic Synthesis | Chemical Synthesis with Protecting Groups |
| Overall Yield | Potentially higher due to high efficiency of enzymatic conversion. | Generally moderate, dependent on the efficiency of each step. |
| Purity | High, often with simplified purification due to enzyme specificity. | High, but may require multiple chromatographic purification steps. |
| Scalability | May be limited by the availability and cost of the required enzyme. | More readily scalable for larger quantities. |
| Cost-Effectiveness | Can be cost-effective at smaller scales if the enzyme is readily available. | May be more cost-effective for large-scale production. |
| Key Reagents | 2-Aminoadenosine (B16350), Deuterated diazomethane (B1218177) precursor, Adenosine (B11128) deaminase | Guanosine (B1672433), Protecting agents (e.g., silyl (B83357) ethers), Iodomethane-d3 (B117434) |
| Complexity | Involves handling of potentially hazardous diazomethane. | Requires multiple protection and deprotection steps. |
Route 1: Chemoenzymatic Synthesis
This elegant approach combines a chemical methylation step with a highly specific enzymatic conversion to achieve the target molecule. The synthesis commences with the regioselective 2'-O-deuteromethylation of 2-aminoadenosine, a structural analog of guanosine. This is followed by the enzymatic deamination of the resulting 2'-O-(methyl-d3)-2-aminoadenosine at the 6-position by adenosine deaminase to yield the final product, this compound. A notable advantage of this route is the high yield and selectivity of the enzymatic step.
Experimental Protocol:
Step 1: 2'-O-Deuteromethylation of 2-Aminoadenosine
A solution of 2-aminoadenosine in a suitable organic solvent is treated with a deuterated methylating agent. While various deuterated methylating agents can be used, a common laboratory-scale approach involves the in-situ generation of deuterated diazomethane from a precursor such as N-deuteromethyl-N-nitroso-p-toluenesulfonamide in the presence of a catalyst like stannous chloride. The reaction is carefully monitored to ensure selective methylation at the 2'-hydroxyl position.
Step 2: Enzymatic Conversion to this compound
The crude 2'-O-(methyl-d3)-2-aminoadenosine from the previous step is dissolved in an appropriate buffer. Adenosine deaminase is then added, and the reaction mixture is incubated under optimized conditions (temperature and pH) to facilitate the conversion. The progress of the deamination is monitored by techniques such as HPLC or TLC. Upon completion, the desired this compound is purified, often through crystallization, taking advantage of its potential for lower solubility than the starting material. The conversion of 2'-O-methyl 2-aminoadenosine to 2'-O-methylguanosine has been reported to proceed in high yield, often around 98%.[1][2]
Chemoenzymatic synthesis of this compound.
Route 2: Chemical Synthesis with Protecting Groups
This classical chemical approach relies on the use of protecting groups to selectively mask the reactive hydroxyl groups at the 3' and 5' positions of the guanosine ribose sugar, thereby allowing for the specific deuteromethylation of the 2'-hydroxyl group. Silyl ethers are commonly employed as protecting groups due to their ease of introduction and subsequent removal under mild conditions.
Experimental Protocol:
Step 1: Protection of 3' and 5' Hydroxyl Groups
Guanosine is reacted with a silylating agent, such as 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂), in an anhydrous solvent like pyridine. This step selectively protects the 3' and 5' hydroxyl groups, leaving the 2'-hydroxyl group available for the subsequent methylation reaction.
Step 2: 2'-O-Deuteromethylation
The protected guanosine derivative is then treated with a deuterated methylating agent, most commonly iodomethane-d3 (CD₃I), in the presence of a base such as sodium hydride or silver oxide. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Step 3: Deprotection
Following the successful deuteromethylation, the silyl protecting groups are removed. This is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like THF. The deprotection step yields the final product, this compound.
Step 4: Purification
The crude product is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography, to isolate the pure this compound.
Chemical synthesis of this compound with protecting groups.
References
Safety Operating Guide
Proper Disposal of 2'-O-Methylguanosine-d3: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2'-O-Methylguanosine-d3, a deuterated nucleoside analog, is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound used in scientific research, it is imperative that researchers, scientists, and drug development professionals adhere to established protocols for chemical waste management. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). The non-deuterated form, 2'-O-Methylguanosine, is known to cause skin, eye, and respiratory irritation. Therefore, the following PPE is mandatory:
-
Safety Goggles: To protect the eyes from dust particles.
-
Gloves: Nitrile or other chemically resistant gloves to prevent skin contact.
-
Lab Coat: To protect clothing and skin from contamination.
-
Respiratory Protection: A dust mask or respirator should be used if handling large quantities or if there is a risk of generating dust.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Appearance | Solid | |
| Primary Hazards | May cause skin, eye, and respiratory irritation. | |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat, respiratory protection. | [1][2] |
| Handling Environment | Well-ventilated area or chemical fume hood. | [1][2] |
| Disposal Method | Via an approved hazardous waste disposal service. | [1] |
| Spill Cleanup | Sweep up, place in a suitable container for disposal. Avoid generating dust. | [1] |
| Container for Waste | Sealable, properly labeled hazardous waste container. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. The following protocol outlines the necessary steps for proper disposal.
1. Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper) as hazardous chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash.
-
Keep solid waste separate from liquid waste.
2. Waste Containment:
-
Place the solid this compound waste into a designated, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container with a screw-top lid is a suitable option.
-
Ensure the container is in good condition and free from leaks or cracks.
3. Labeling the Waste Container:
-
Properly label the waste container with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the name of the principal investigator or research group and the date the waste was first added to the container.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure the storage area is secure and prevents unauthorized access.
5. Arranging for Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or contacting the EHS office directly.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[3]
6. Decontamination of Empty Containers:
-
An empty container that originally held this compound must be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 2'-O-Methylguanosine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2'-O-Methylguanosine-d3. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for its non-deuterated analog, 2'-O-Methylguanosine, indicates potential hazards. According to the Fisher Scientific SDS, 2'-O-Methylguanosine is considered hazardous and is classified as acute oral toxicity category 4.[1] Therefore, it is prudent to handle the deuterated compound with the same level of caution.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2][3] | To protect against splashes, dust, and vapors that could cause eye irritation or damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[2][3] A lab coat or chemical-resistant apron/coveralls.[2][3] | To prevent skin contact, which may cause irritation. Protective clothing shields the body from spills.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator with a particulate filter is recommended if handling large quantities or if dust is generated.[1][2] | To protect the respiratory system from inhaling potentially harmful dust or vapors.[2] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Ensure the work area is clean and free of clutter.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
As this compound is a deuterated compound, it is sensitive to isotopic exchange. Handle in a dry atmosphere, such as under an inert gas (e.g., argon or nitrogen), to prevent the loss of the deuterium (B1214612) label.
-
Avoid direct contact with the compound. Use appropriate tools (spatulas, etc.) for weighing and transferring.
-
If the compound is in solid form, handle it carefully to avoid creating dust.
-
Close the container tightly after use to prevent contamination and degradation.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. BroadPharm suggests a storage temperature of -20°C.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, should be considered chemical waste.
-
Segregate this waste from non-hazardous laboratory trash.
2. Waste Collection:
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste (if the compound is dissolved in a solvent) in a separate, labeled, and sealed container. The solvent used will also dictate the disposal method.
3. Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pps-essentials.co.uk [pps-essentials.co.uk]
- 3. trimaco.com [trimaco.com]
- 4. 2'-O-Methylguanosine, 2140-71-8 | BroadPharm [broadpharm.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
